molecular formula C8H12Cl2N6S B1254715 Zaltidine hydrochloride CAS No. 90274-23-0

Zaltidine hydrochloride

Cat. No.: B1254715
CAS No.: 90274-23-0
M. Wt: 295.19 g/mol
InChI Key: BJEGCKZYQRBQMG-UHFFFAOYSA-N
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Description

Zaltidine hydrochloride is a useful research compound. Its molecular formula is C8H12Cl2N6S and its molecular weight is 295.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90274-23-0

Molecular Formula

C8H12Cl2N6S

Molecular Weight

295.19 g/mol

IUPAC Name

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride

InChI

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H

InChI Key

BJEGCKZYQRBQMG-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Canonical SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Mechanistic Profile & Developmental Toxicology of Zaltidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zaltidine hydrochloride (CP-57,361) represents a critical case study in the development of histamine H2-receptor antagonists. Chemically distinct as a guanidinothiazole-imidazole hybrid , Zaltidine was designed to combine the high potency of second-generation antagonists (like famotidine) with the structural motifs of first-generation agents (cimetidine).

While Zaltidine demonstrated significant potency and a long duration of action in suppressing gastric acid secretion, its development was halted due to a dual toxicity profile: direct hepatotoxicity and neuroendocrine tumorigenesis (ECL cell carcinoids) driven by profound, sustained hypergastrinemia. This guide analyzes the molecular mechanism of action, the structural basis of its pharmacological profile, and the experimental protocols used to validate its activity and toxicity.

Molecular Pharmacology

Mechanism of Action

Zaltidine functions as a competitive, reversible antagonist at the histamine H2 receptor. These G-protein-coupled receptors (GPCRs) are located primarily on the basolateral membrane of parietal cells in the gastric fundus.

The Signaling Cascade:

  • Ligand Binding: Zaltidine competes with histamine for the orthosteric binding site on the H2 receptor.

  • G-Protein Blockade: Binding prevents the conformational change required to activate the

    
     alpha subunit.
    
  • Effector Inhibition: The lack of

    
     activation prevents Adenylyl Cyclase (AC) from converting ATP to cyclic AMP (cAMP).
    
  • Kinase Suppression: Reduced intracellular cAMP levels fail to activate Protein Kinase A (PKA).

  • Pump Downregulation: Without PKA-mediated phosphorylation, the

    
    -ATPase (proton pump) is not translocated to the apical membrane, inhibiting acid secretion.
    
Signal Transduction Pathway Visualization

The following diagram illustrates the pathway blocked by Zaltidine and the feedback loop leading to its failure (Hypergastrinemia).

Zaltidine_Mechanism Histamine Histamine (Endogenous) H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Agonist Zaltidine Zaltidine HCl (Competitive Antagonist) Zaltidine->H2_Receptor Blocks Gs_Protein Gs Protein (Inactive) H2_Receptor->Gs_Protein Activation Blocked Adenyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenyl_Cyclase cAMP cAMP (Decreased) Adenyl_Cyclase->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Proton_Pump H+/K+ ATPase (Sequestration) PKA->Proton_Pump Acid_Secretion Gastric Acid (HCl) (Suppressed) Proton_Pump->Acid_Secretion Antral_G_Cell Antral G-Cell (Sensing Low Acid) Acid_Secretion->Antral_G_Cell Negative Feedback (Lost) Gastrin Serum Gastrin (Hypergastrinemia) Antral_G_Cell->Gastrin Release ECL_Cell ECL Cell (Enterochromaffin-like) Gastrin->ECL_Cell Trophic Stimulation ECL_Cell->Histamine Release (Loop) Hyperplasia ECL Hyperplasia / Carcinoids ECL_Cell->Hyperplasia Chronic Stimulation

Caption: Figure 1. Mechanism of H2 blockade by Zaltidine and the resultant hypergastrinemic feedback loop leading to ECL cell hyperplasia.

Structure-Activity Relationship (SAR)

Zaltidine's structure reveals the rationale behind its design and its subsequent failure.

ComponentChemical MotifPharmacological Function
Ring A 2-Methylimidazole Mimics the imidazole ring of histamine and cimetidine. Provides affinity for the H2 receptor but is associated with CYP450 inhibition liability.[1]
Linker/Ring B Aminothiazole Similar to famotidine/nizatidine. Increases potency significantly compared to the furan ring of ranitidine.[2]
Tail Guanidine Enhances binding affinity via hydrogen bonding with the receptor's polar regions.

Analysis: Zaltidine is a hybrid. It retains the imidazole ring of cimetidine (associated with CYP interaction potential) but incorporates the thiazole backbone of famotidine (associated with high potency).[2] This combination resulted in a compound that was highly effective at suppressing acid but carried the liver toxicity risks of the imidazole class, exacerbated by its high potency.

Comparative Pharmacology & Toxicology[4][5]

Potency and Efficacy

Zaltidine is classified as a "long-acting" antagonist.

  • Potency: Higher than cimetidine and ranitidine; comparable to famotidine.[2][3][4][5][6]

  • Duration: Single doses (100 mg) inhibited basal acid output by 97% at 3 hours and maintained 50% inhibition at 24 hours.

The Toxicity Failure Mode

Unlike famotidine, which is widely considered safe, Zaltidine failed due to two distinct mechanisms:

  • Hepatotoxicity: Clinical trials revealed elevated serum aminotransferases and liver biopsy evidence of drug-induced injury in ~8% of patients. This is likely idiosyncratic or related to the imidazole metabolic intermediate.

  • ECL Cell Carcinoids: The profound and sustained acid suppression removed the negative feedback on Antral G-cells. This caused massive release of Gastrin . Gastrin acts as a trophic factor for Enterochromaffin-like (ECL) cells. In rodent toxicity studies, this led to ECL hyperplasia and gastric carcinoid tumors, a phenomenon later observed with high-dose PPIs but critical in stopping Zaltidine's development.

Experimental Protocols

For researchers investigating novel H2 antagonists or re-evaluating Zaltidine derivatives, the following protocols establish self-validating systems for potency and safety.

Protocol: Determination of (Guinea Pig Atrium Assay)

Rationale: The guinea pig right atrium contains H2 receptors that mediate chronotropy (heart rate). This tissue lacks the complex feedback loops of the stomach, providing a clean system for affinity measurement.

  • Tissue Preparation:

    • Sacrifice male guinea pigs (300-500g) by cervical dislocation.

    • Rapidly excise the heart and isolate the right atrium in oxygenated Tyrode’s solution (

      
      ) at 37°C.
      
  • Setup:

    • Mount atrium in an organ bath under 1g resting tension.

    • Allow to equilibrate for 60 minutes, washing every 15 minutes.

  • Agonist Curve (Control):

    • Construct a cumulative concentration-response curve (CCRC) using Histamine (

      
       to 
      
      
      
      M).
    • Wash until baseline heart rate is restored.

  • Antagonist Incubation:

    • Incubate tissue with Zaltidine (or test compound) at a fixed concentration (e.g.,

      
       M) for 30 minutes.
      
  • Shift Measurement:

    • Repeat Histamine CCRC in the presence of Zaltidine.

    • Calculate the Dose Ratio (DR) =

      
      .
      
  • Calculation:

    • Plot

      
       vs. 
      
      
      
      (Schild Plot).
    • The X-intercept is the

      
       value (measure of affinity).
      
Protocol: Assessment of ECL Cell Hyperplasia (Safety)

Rationale: To detect the oncogenic potential observed with Zaltidine.

  • Dosing:

    • Administer Zaltidine (oral gavage) to Sprague-Dawley rats daily for 8 weeks.

    • Dose groups: Vehicle, Low (10 mg/kg), High (100 mg/kg).

  • Serum Analysis:

    • Collect tail vein blood weekly.

    • Assay for Serum Gastrin using radioimmunoassay (RIA) or ELISA. Expect >500 pg/mL in high-dose groups.

  • Histopathology:

    • At termination, excise the stomach.

    • Fix in 10% neutral buffered formalin.

    • Stain sections with Grimelius silver stain (specific for argyrophil ECL cells) and Chromogranin A (CgA) immunochemistry.

  • Quantification:

    • Count ECL cells per visual field in the oxyntic mucosa.

    • Threshold for toxicity: Statistically significant increase in ECL density or formation of micronodules compared to vehicle.

References

  • Farup, P. G., et al. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology. Link

  • Vertex Pharmaceuticals / NIH. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist. British Journal of Clinical Pharmacology. Link

  • Havu, N., et al. (1990). Gastric enterochromaffin-like cell hyperplasia and neoplasia in the rat: an indirect effect of the histamine H2-receptor antagonist. Toxicologic Pathology. Link

  • Stanovnik, L. (2000).[7] Determining the parameters of concentration-response relationship for histamine on the isolated portion of guinea pig stomach and guinea pig right atrium. Pflugers Archiv. Link

Sources

Zaltidine Hydrochloride: The Potency-Toxicity Paradox in H2 Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Discovery, Synthesis, and the Critical Failure Mode of Zaltidine Hydrochloride

Executive Summary: The Structural Hybrid Trap

This compound (CP-57,361) represents a pivotal case study in the history of rational drug design. Developed in the 1980s during the "golden age" of histamine H2-receptor antagonists, Zaltidine was engineered to combine the structural pharmacophores of the first-generation antagonist cimetidine and the emerging third-generation antagonist famotidine .

While Zaltidine achieved exceptional potency and efficacy in suppressing gastric acid—demonstrating an 86% ulcer healing rate in clinical trials—it ultimately failed due to a high incidence of hepatotoxicity (approx. 8% of patients). This guide analyzes the chemical logic behind Zaltidine’s design, details its synthesis, and deconstructs the specific toxicity profile that halted its global commercialization, offering a critical lesson on the risks of "scaffold hybridization" in medicinal chemistry.

Historical Context & Rational Drug Design

The H2 Antagonist Race

Following the Nobel Prize-winning discovery of cimetidine (Tagamet) by Sir James Black, the pharmaceutical industry raced to develop more potent analogs with fewer side effects (specifically avoiding cimetidine's anti-androgenic effects and CYP450 inhibition).

  • Generation 1 (Cimetidine): Imidazole ring + Cyanoguanidine tail.

  • Generation 2 (Ranitidine): Furan ring + Nitroethenediamine tail.

  • Generation 3 (Famotidine): Thiazole ring + Sulfamoylamidine tail.

The Zaltidine Hypothesis

Zaltidine was designed by Nippon Chemiphar (and associated with Pfizer under code CP-57,361) as a "best of both worlds" hybrid.

  • Retention of Imidazole: It kept the imidazole ring of cimetidine (believed to mimic histamine's natural binding).

  • Adoption of Thiazole: It incorporated the aminothiazole moiety found in famotidine to enhance affinity and selectivity.

  • Result: A unique Imidazolyl-Thiazole scaffold.

H2_Evolution Histamine Histamine (Endogenous Ligand) Cimetidine Cimetidine (Imidazole Scaffold) Histamine->Cimetidine Antagonism Ranitidine Ranitidine (Furan Scaffold) Cimetidine->Ranitidine Bioisosterism Zaltidine Zaltidine (Imidazole-Thiazole Hybrid) [Failed: Hepatotoxicity] Cimetidine->Zaltidine Hybridization Famotidine Famotidine (Thiazole Scaffold) Ranitidine->Famotidine Potency Opt. Famotidine->Zaltidine Thiazole Motif

Figure 1: Evolutionary pathway of H2 antagonists showing Zaltidine as a divergent branch attempting to hybridize the imidazole and thiazole scaffolds.

Chemical Structure & Synthesis

Structural Analysis

IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine dihydrochloride.

MoietyFunctionOrigin/Logic
2-Methylimidazole H2 Receptor RecognitionMimics Histamine/Cimetidine; Methyl group reduces CYP inhibition compared to Cimetidine.
Thiazole Ring Linker/SpacerRigidifies the structure; enhances potency (similar to Famotidine).
Guanidine Polar TailProvides strong hydrogen bonding to the receptor's polar pocket.
Synthesis Protocol (Hantzsch Thiazole Route)

The synthesis of Zaltidine relies on the classic Hantzsch Thiazole Synthesis , condensing an


-haloketone with a thioamide derivative.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with 2-methylimidazole .

    • Perform Friedel-Crafts acylation (or similar lithiation/acylation) to generate 4-acetyl-2-methylimidazole .

  • Halogenation:

    • Brominate the acetyl group using bromine (

      
      ) in acetic acid or HBr to yield 4-(bromoacetyl)-2-methylimidazole .
      
  • Cyclization (The Key Step):

    • React the

      
      -bromoketone with amidinothiourea  (guanylthiourea) in refluxing ethanol.
      
    • Mechanism:[1][2][3][4][5][6][7][8] The sulfur atom of the thiourea attacks the

      
      -carbon of the ketone, followed by cyclodehydration to form the thiazole ring.
      
  • Salt Formation:

    • Treat the resulting free base with hydrochloric acid to yield This compound .

Synthesis Start 2-Methylimidazole Step1 Acetylation (Ac2O / Catalyst) Start->Step1 Inter1 4-Acetyl-2-methylimidazole Step1->Inter1 Step2 Bromination (Br2 / AcOH) Inter1->Step2 Inter2 4-(Bromoacetyl)-2-methylimidazole Step2->Inter2 Step3 Hantzsch Cyclization (Reflux EtOH) Inter2->Step3 Reagent Amidinothiourea (Guanylthiourea) Reagent->Step3 Product Zaltidine Base Step3->Product Salt HCl Treatment Product->Salt Final This compound Salt->Final

Figure 2: Synthetic pathway for Zaltidine via Hantzsch thiazole construction.

Pharmacological Profile[4][9][10][11][12]

Zaltidine acts as a competitive, reversible antagonist at the histamine H2 receptor on gastric parietal cells.

Potency and Efficacy

In clinical studies, Zaltidine demonstrated potency superior to cimetidine and comparable to ranitidine.

  • Ulcer Healing (4 Weeks): 86% (Zaltidine 150mg OD) vs. 19% (Placebo).

  • Acid Suppression: Significant reduction in basal and nocturnal acid secretion.

  • Duration: Supported once-daily dosing (similar to modified release formulations of competitors).

The Safety Failure (Hepatotoxicity)

Unlike its competitors, Zaltidine exhibited a distinct and unacceptable toxicity profile. The pivotal study by Farup et al. (1988) marked the death knell for the drug's broad development.

Comparative Safety Data:

ParameterZaltidine (150mg)PlaceboRanitidine (Standard)
Total Patients (n) 5959N/A (Historical <0.1%)
ALT/AST Elevation 5 patients (8.5%) 0Rare (< 1%)
Liver Biopsy Findings Hepatocellular necrosis; inflammatory infiltrationNormalN/A
Outcome Trial Stopped EarlyCompletedMarketed Globally

Mechanism of Toxicity: The toxicity was linked to plasma levels in the "upper half of the observed range," suggesting a dose-dependent intrinsic toxicity rather than a purely idiosyncratic reaction.

  • Hypothesis: The imidazole-thiazole conjugate may be metabolically activated (possibly via CYP450) into a reactive intermediate that depletes hepatic glutathione or covalently binds to hepatocellular proteins. This contrasts with Famotidine (thiazole only) and Cimetidine (imidazole only), suggesting the combination created a unique toxicophore.

Lessons for Modern Drug Discovery

The failure of Zaltidine provides critical "negative knowledge" for modern medicinal chemists:

  • Hybridization Risks: Merging two successful scaffolds (Imidazole + Thiazole) does not guarantee additive safety; it can create novel metabolic liabilities.

  • Hepatic Signals: An 8% incidence of transaminase elevation in Phase II/III is a definitive "No-Go" signal. Modern screening would likely catch this via high-content screening (HCS) for hepatotoxicity earlier in the pipeline.

  • Structural Alerts: The 2-methylimidazole moiety, while less inhibitory to CYP450 than the un-methylated imidazole of cimetidine, still carries risks of bioactivation when coupled with electron-rich systems like aminothiazoles.

References

  • Farup, P. G., et al. (1988). "Zaltidine: an effective but hepatotoxic H2-receptor antagonist." Scandinavian Journal of Gastroenterology, 23(6), 655-658.

  • PubChem. "Zaltidine - Compound Summary." National Library of Medicine.[3]

  • Nippon Chemiphar. "Corporate History & R&D Pipeline." (Contextual reference for originator status).

  • Parsons, M. E., & Ganellin, C. R. (2006). "Histamine and its receptors." British Journal of Pharmacology. (Context on H2 antagonist structural evolution).

Sources

chemical structure and properties of Zaltidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

Zaltidine hydrochloride is a potent histamine H2-receptor antagonist previously investigated for its antisecretory activity in the context of peptic ulcer disease. This document provides an in-depth technical overview of its chemical structure, known properties, and relevant methodologies for its study. While Zaltidine showed clinical efficacy, its development was halted due to findings of hepatotoxicity. This guide is intended for research and drug development professionals interested in the pharmacology and toxicology of histamine H2-receptor antagonists.

Chemical Identity and Structure

Zaltidine is chemically identified as (4-(2-Methylimidazol-5-yl)-2-thiazolyl)guanidine.[1] The hydrochloride salt form enhances its solubility for formulation and administration.

  • IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride

  • Synonyms: this compound, CP-57361[2]

  • CAS Number: 90274-23-0[3]

Chemical Structure Visualization

The chemical structure of Zaltidine comprises a methyl-imidazole ring linked to a thiazole ring, which in turn is substituted with a guanidine group.

Caption: Chemical structure of Zaltidine.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes computed data for the base molecule, Zaltidine.

PropertyValueSource
Molecular FormulaC8H10N6S[1]
Molecular Weight222.27 g/mol [1]
XLogP30[4]
Hydrogen Bond Donor Count3[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count2[4]
Topological Polar Surface Area134 Ų[4]
Formal Charge0[4]
Complexity254[4]

Mechanism of Action and Pharmacology

Zaltidine is a specific and potent histamine H2-receptor antagonist.[2] Its primary pharmacological action is the inhibition of gastric acid secretion.

Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors located on the basolateral membrane of gastric parietal cells.[5] Activation of these receptors by histamine initiates a signaling cascade that results in the secretion of gastric acid. Zaltidine competitively inhibits the binding of histamine to H2 receptors, thereby blocking this signaling pathway.

H2_Receptor_Pathway cluster_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates Zaltidine Zaltidine (Antagonist) Zaltidine->H2R Blocks G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen Synthesis_Workflow Start Starting Materials (e.g., substituted imidazole and thiazole precursors) Step1 Coupling Reaction (Formation of imidazole-thiazole core) Start->Step1 Step2 Guanidinylation (Introduction of the guanidine moiety) Step1->Step2 Step3 Purification of Zaltidine Base (Crystallization/Chromatography) Step2->Step3 Step4 Salt Formation (Reaction with HCl in a suitable solvent) Step3->Step4 End This compound (Final Product) Step4->End

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

For quality control and research purposes, robust analytical methods are essential. While a specific validated method for this compound is not publicly documented, a reverse-phase high-performance liquid chromatography (RP-HPLC) method, similar to those used for other H2-receptor antagonists, would be appropriate.

Illustrative RP-HPLC Method

The following protocol is an example based on methods for similar compounds and would require optimization and validation for this compound. [4][6][7][8] Objective: To quantify this compound in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be determined during method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by UV spectral scan of this compound.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method is able to separate the analyte from degradation products and excipients.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Pharmacological and Toxicological Profile

Pharmacodynamics

Zaltidine was shown to be an effective inhibitor of gastric acid secretion. [9]Clinical studies demonstrated high healing rates for duodenal ulcers. [9]

Pharmacokinetics

While specific pharmacokinetic data for Zaltidine is limited in the public domain, H2-receptor antagonists as a class are generally characterized by rapid oral absorption and elimination primarily through renal excretion. [10]

Hepatotoxicity

The clinical development of Zaltidine was terminated due to a significant incidence of drug-induced liver injury (DILI). [9]In a clinical trial, approximately 8% of patients treated with Zaltidine showed elevated serum aminotransferase levels, which normalized upon discontinuation of the drug. [9]Liver biopsies provided evidence of drug-induced injury. [9]This hepatotoxicity is a critical consideration in the evaluation of this compound and related structures. Drug-induced hepatotoxicity can be idiosyncratic and is a major reason for the withdrawal of drugs from the market. [11][12][13]

Experimental Protocols

Receptor Binding Assay (Illustrative Protocol)

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like Zaltidine for the histamine H2 receptor. This would require optimization with specific reagents. [14][15][16] Objective: To determine the inhibitory constant (Ki) of Zaltidine for the histamine H2 receptor.

Materials:

  • Cell membranes expressing the human histamine H2 receptor.

  • Radioligand (e.g., [3H]-Tiotidine, a known H2 antagonist).

  • Test compound (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Filtration manifold and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known H2 antagonist (for non-specific binding), or the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of Zaltidine.

  • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a historically significant compound in the study of histamine H2-receptor antagonists. Its potent antisecretory effects were unfortunately overshadowed by a concerning profile of hepatotoxicity. The information and methodologies presented in this guide provide a technical framework for researchers and drug development professionals to understand the chemical and pharmacological properties of this compound and to inform the study of other compounds in this class, with a particular emphasis on the early assessment of potential liver toxicity.

References

  • Global Substance Registration System (GSRS). (n.d.). ZALTIDINE. Retrieved from [Link]

  • Quora. (2020). What is the mechanism of action of ranitidine? Retrieved from [Link]

  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655-658. Retrieved from [Link]

  • Angene Chemical. (n.d.). Zaltidine(CAS# 85604-00-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from [Link]

  • Chremos, A. N. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. British Journal of Clinical Pharmacology, 22(1), 91-95. Retrieved from [Link]

  • EASL Clinical Practice Guidelines: Drug-induced liver injury. (2019). Journal of Hepatology, 70(6), 1222-1261. Retrieved from [Link]

  • Effectiveness and Safety of Histamine H2 Receptor Antagonists: An Umbrella Review of Meta-Analyses. (2022). Journal of Clinical Pharmacy and Therapeutics, 47(10), 1547-1560. Retrieved from [Link]

  • Patel, J. B., & Gunjal, P. T. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, 1 HNMR, 13 CNMR spectroscopy data and elemental analysis of SB. Retrieved from [Link]

  • ResearchGate. (2025). A validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. Retrieved from [Link]

  • American Association for the Study of Liver Diseases. (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. Retrieved from [Link]

  • de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(21), 8844-8857. Retrieved from [Link]

  • Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of form 1 ranitidine hydrochloride.
  • MDPI. (2023). Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. Retrieved from [Link]

  • Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Lucena, M. I., et al. (2000). Acute liver injury associated with the use of ebrotidine, a new H2-receptor antagonist. Journal of Hepatology, 33(5), 825-829. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Profiling of Zaltidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zaltidine dihydrochloride (CP-57361) is a potent, selective histamine H2-receptor antagonist belonging to the guanidinothiazole chemical class. Developed as a therapeutic agent for peptic ulcer disease and gastric hypersecretory states, it demonstrates significant antisecretory activity, structurally and pharmacologically comparable to famotidine.[1]

While Zaltidine exhibits superior potency compared to first-generation antagonists like cimetidine, its clinical development was halted due to a distinct safety signal: a high incidence (~8%) of hepatocellular injury . This guide details the compound's pharmacological architecture, differentiating its potent efficacy from its limiting toxicological profile.[2] It serves as a critical case study in the dissociation of receptor affinity from metabolic safety in drug development.

Chemical & Physical Intelligence[1]

Structural Identity

Zaltidine is distinct from furan-based (ranitidine) or imidazole-based (cimetidine) antagonists. It utilizes a thiazole ring system linked to a guanidine moiety, a structural motif associated with high H2-receptor affinity.[3]

  • IUPAC Name: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine dihydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[4] · 2HCl
  • Molecular Weight: ~295.19 g/mol (salt form)

  • Key Moiety: The 2-guanidinothiazole group acts as a bioisostere for the histamine imidazole ring, allowing high-affinity binding without intrinsic activity.

Physicochemical Properties
PropertyValueImplication
Solubility High in water (salt form)Favorable for oral and IV formulation.
pKa ~7.0 (imidazole), >13 (guanidine)Exists as a cation at physiological pH, aiding receptor interaction.
Lipophilicity (LogP) ~0.5 - 1.0Moderate lipophilicity ensures balanced GI absorption and receptor access.

Pharmacodynamics: Mechanism of Action

Receptor Interaction

Zaltidine functions as a competitive, reversible antagonist at the H2 receptor located on the basolateral membrane of gastric parietal cells. By occupying this receptor, it blocks the binding of histamine released from Enterochromaffin-like (ECL) cells.[5]

Signaling Cascade Blockade:

  • Normal State: Histamine

    
     H2 Receptor 
    
    
    
    Gs Protein
    
    
    Adenylate Cyclase
    
    
    cAMP
    
    
    
    
    PKA activation
    
    
    H+/K+ ATPase (Proton Pump) activation.
  • Zaltidine State: Blockade of H2 receptor prevents cAMP upregulation, keeping the Proton Pump sequestered and inactive.

Visualization: H2 Signaling Blockade

G node_stim Histamine (ECL Cells) node_rec H2 Receptor (Parietal Cell) node_stim->node_rec Agonist Binding node_gs Gs Protein node_rec->node_gs Activation node_drug Zaltidine (Antagonist) node_drug->node_rec Competitive Blockade node_ac Adenylate Cyclase node_gs->node_ac Stimulates node_camp cAMP Production node_ac->node_camp Increases node_pump H+/K+ ATPase (Acid Secretion) node_camp->node_pump Activates

Caption: Zaltidine competitively inhibits H2 receptors, preventing the cAMP-dependent activation of the proton pump.

Potency & Selectivity
  • Potency: Zaltidine is approximately 8-10x more potent than cimetidine and comparable to famotidine.

  • Selectivity: Highly selective for H2 receptors; negligible affinity for H1 (allergy) or H3 (CNS) receptors.

  • Efficacy: In clinical trials, 150 mg/day achieved ulcer healing rates of 86% at 4 weeks, significantly superior to placebo (19%).[6]

Pharmacokinetics (ADME)

Absorption & Distribution
  • Bioavailability: Estimated >50% (oral), similar to other guanidinothiazoles.

  • Tmax: 1–3 hours post-ingestion.

  • Plasma Correlation: Therapeutic efficacy correlates with plasma concentration, but toxicity (hepatotoxicity) was specifically associated with patients in the upper 50th percentile of plasma exposure , suggesting a dose-dependent toxic threshold.

Metabolism & Excretion (The Critical Failure Point)

Unlike famotidine (which is largely excreted unchanged), Zaltidine undergoes significant hepatic metabolism.

  • Metabolic Pathway: Likely involves oxidation and conjugation.

  • Hepatotoxicity: The metabolic intermediates of Zaltidine are implicated in hepatocellular injury. Clinical data revealed elevated serum aminotransferases (ALT/AST) in ~8% of subjects, confirmed by liver biopsy to be drug-induced injury.[6] This rate is unacceptably high compared to the <1% incidence for ranitidine or famotidine.

Experimental Protocols for Profiling

To characterize Zaltidine or similar H2 antagonists, the following validated protocols are standard.

In Vivo Efficacy: Pylorus-Ligated (Shay) Rat Model

This model quantifies the drug's ability to inhibit basal and stimulated acid secretion.

Protocol Workflow:

  • Subject: Wistar albino rats (180–220g), fasted 24h.

  • Preparation: Under anesthesia, perform a midline abdominal incision.

  • Ligation: Ligate the pylorus carefully to avoid damaging blood vessels.

  • Dosing: Administer Zaltidine (Test: 1–10 mg/kg) or Vehicle (Control) intraduodenally or subcutaneously immediately after ligation.

  • Incubation: Close abdomen; allow 4 hours for gastric accumulation.

  • Harvest: Euthanize animals; remove stomach; collect gastric contents.

  • Analysis: Centrifuge contents. Measure Volume , pH , and Total Acidity (titration vs 0.01N NaOH).

Visualization: Experimental Workflow

Experiment step1 Fast Rats (24h) step2 Anesthesia & Pylorus Ligation step1->step2 step3 Administer Zaltidine (ID/SC) step2->step3 step4 4 Hour Accumulation step3->step4 step5 Harvest Gastric Juice step4->step5 step6 Titration Assay (Acid Output) step5->step6

Caption: Workflow for the Shay Rat Model to assess antisecretory potency of Zaltidine.

Safety Profile & Toxicity Analysis

Hepatotoxicity (Primary Withdrawal Cause)
  • Incidence: 8% in clinical trials (vs. <1% for standard of care).

  • Presentation: Elevated transaminases (ALT/AST), reversible upon cessation.[6]

  • Pathology: Liver biopsy confirms hepatocellular necrosis/inflammation.

  • Mechanism: Idiosyncratic metabolic toxicity.[7] The specific chemical substituents on the thiazole ring of Zaltidine, unlike Famotidine, likely generate reactive metabolites that deplete glutathione or directly damage hepatocytes.

Genotoxicity & ECL Hyperplasia
  • Class Effect: All potent acid suppressors (H2 blockers, PPIs) cause secondary hypergastrinemia, leading to Enterochromaffin-like (ECL) cell hyperplasia. This is a physiological response, not direct genotoxicity.

  • Zaltidine Specifics: While some early reports queried genotoxicity, the primary safety signal remains liver injury. However, any long-term development of potent H2 blockers must screen for neuroendocrine tumor formation (carcinoids) in rodent models.

Comparative Pharmacological Matrix

FeatureZaltidineRanitidineFamotidine
Chemical Class GuanidinothiazoleFuranGuanidinothiazole
Relative Potency High (8-10x Cimetidine)Moderate (4-5x Cimetidine)High (9-10x Cimetidine)
Bioavailability ~60%~50%~40-45%
Hepatic Safety High Risk (8% Injury) Low Risk (<0.1%)Low Risk (<0.1%)
Status Withdrawn/Discontinued Withdrawn (NDMA impurity)Clinical Standard

References

  • Farup, P. G., et al. (1988).[6] "Zaltidine: an effective but hepatotoxic H2-receptor antagonist."[6] Scandinavian Journal of Gastroenterology. Link

  • PubChem. (2025).[4][5] "Zaltidine Dihydrochloride Compound Summary." National Library of Medicine. Link

  • LiverTox. (2018). "Histamine Type-2 Receptor Antagonists (H2 Blockers)." Clinical and Research Information on Drug-Induced Liver Injury. Link

  • MedChemExpress. (2024). "Zaltidine Dihydrochloride Product Information." Link

  • Hantabal, J. (2024). "Famotidine vs Ranitidine: Potency and Safety Comparison."[2][3] MediSearch. Link

Sources

Zaltidine (C₈H₁₀N₆S): Molecular Architecture & Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, pharmacological mechanism, synthetic pathways, and safety profile of Zaltidine.

Executive Summary

Zaltidine (C₈H₁₀N₆S) represents a structural evolution in the class of histamine H2-receptor antagonists. Chemically distinct due to its 2-methylimidazole and guanidinothiazole moieties, it was developed to inhibit gastric acid secretion with higher potency than cimetidine. While exhibiting superior antisecretory efficacy and a longer half-life, its clinical utility was curtailed by a distinct hepatotoxic profile not commonly seen in its congeners (e.g., ranitidine, famotidine). This guide analyzes the physicochemical basis of Zaltidine’s potency and the metabolic pathways implicated in its toxicity.

Chemical Identity & Structural Analysis

The molecular formula C₈H₁₀N₆S encodes a highly nitrogenous heteroaromatic system. Unlike the furan-based ranitidine, Zaltidine utilizes a thiazole core coupled to an imidazole ring, creating a rigid bi-heterocyclic structure.

Physicochemical Profile
PropertySpecificationTechnical Significance
IUPAC Name 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidineDefines the specific connectivity of the bi-heterocyclic system.
Molecular Weight 222.27 g/mol Low MW facilitates rapid oral absorption.
Polar Surface Area ~134 ŲHigh polarity due to guanidine/imidazole; limits BBB penetration (favorable for peripheral H2 targeting).
pKa (Guanidine) ~13.6 (Basic)The guanidine group is protonated at physiological pH, mimicking the histamine terminal amine.
Solubility Low in water (neutral); Soluble in dilute acidFormulation requires salt forms (e.g., Zaltidine dihydrochloride) for bioavailability.
Structural Pharmacophore

The Zaltidine molecule consists of three distinct functional domains:

  • The H2-Binding Domain (Imidazole): The 2-methylimidazole ring mimics the imidazole ring of histamine, allowing high-affinity recognition by the H2 receptor.

  • The Linker/Core (Thiazole): A rigid thiazole ring replaces the flexible thioether chains found in cimetidine, restricting conformational entropy and locking the molecule in a bioactive conformation.

  • The Polar Tail (Guanidine): A highly basic guanidine group interacts with the polar regions of the receptor, anchoring the antagonist.

Pharmacology: Mechanism of Action[1][2]

Zaltidine functions as a competitive, reversible antagonist at the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.

Signal Transduction Blockade

Under normal physiological conditions, histamine binding activates the Gs-protein-coupled H2 receptor, triggering the Adenylate Cyclase (AC) cascade. Zaltidine intercepts this pathway.

Key Mechanistic Steps:

  • Competitive Binding: Zaltidine occupies the H2 receptor site without inducing the conformational change required for Gs-protein activation.

  • cAMP Suppression: By preventing Gs activation, Zaltidine inhibits the catalytic activity of Adenylate Cyclase.

  • Kinase Downregulation: Reduced intracellular cAMP levels prevent the activation of Protein Kinase A (PKA).

  • Proton Pump Inhibition: Without PKA-mediated phosphorylation, the H⁺/K⁺-ATPase (Proton Pump) fails to translocate to the apical membrane, halting acid secretion.

Pathway Visualization

H2_Signaling Histamine Histamine (Endogenous Agonist) H2R H2 Receptor (Parietal Cell) Histamine->H2R Activates Zaltidine Zaltidine (Competitive Antagonist) Zaltidine->H2R Blocks Gs Gs Protein (Activation) H2R->Gs Stimulates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylates Acid Gastric Acid (Secretion) Pump->Acid Secretes

Figure 1: Competitive inhibition of the Histamine H2 signaling cascade by Zaltidine.

Chemical Synthesis & Manufacturing

The synthesis of Zaltidine generally follows the Hantzsch Thiazole Synthesis paradigm, constructing the thiazole ring from an alpha-haloketone and a thioamide derivative.

Synthetic Protocol

Step 1: Preparation of the Alpha-Haloketone

  • Precursor: 2-Methylimidazole.

  • Acylation: Friedel-Crafts acylation or reaction with acetic anhydride generates 4-acetyl-2-methylimidazole.

  • Halogenation: Bromination of the acetyl group (using Br₂ in acetic acid or NBS) yields 4-(bromoacetyl)-2-methylimidazole . This is the critical electrophilic intermediate.

Step 2: Hantzsch Cyclization

  • Reagent: Amidinothiourea (Guanylthiourea).

  • Reaction: The alpha-bromoketone is refluxed with amidinothiourea in ethanol.

  • Mechanism: The sulfur atom of the thiourea attacks the alpha-carbon of the ketone (SN2), followed by condensation of the amine with the carbonyl to close the thiazole ring.

  • Product: Zaltidine hydrobromide (subsequently neutralized to the free base).

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Methylimidazole Inter1 4-Acetyl-2-methylimidazole Start->Inter1 Acylation Inter2 4-(Bromoacetyl)-2-methylimidazole (α-Haloketone) Inter1->Inter2 Bromination (Br2/AcOH) Product Zaltidine (C8H10N6S) Inter2->Product Hantzsch Cyclization (Reflux EtOH) Reagent Amidinothiourea Reagent->Product Coupling

Figure 2: Hantzsch Thiazole Synthesis route for Zaltidine production.

Safety Profile & Toxicology

While Zaltidine demonstrated high efficacy in clinical trials (86% ulcer healing rate vs. 19% placebo), its development was halted due to hepatotoxicity .

Mechanism of Liver Injury

Unlike cimetidine, which inhibits Cytochrome P450 enzymes (causing drug-drug interactions), Zaltidine causes direct hepatic injury.

  • Incidence: Approximately 8% of patients in clinical trials exhibited elevated serum aminotransferases.[1]

  • Pathology: Liver biopsies revealed hepatocellular damage consistent with drug-induced liver injury (DILI).

  • Hypothesis: The metabolic activation of the 2-methylimidazole moiety or the aminothiazole substructure may generate reactive intermediates (epoxides or iminoquinones) that covalently bind to hepatic proteins, triggering an immune-mediated response or direct cytotoxicity.

Comparative Safety
DrugStructure ClassHepatotoxicity RiskCYP450 Inhibition
Zaltidine Imidazole-ThiazoleHigh (Withdrawn) Low
Cimetidine ImidazoleLowHigh
Ranitidine FuranRareLow
Famotidine ThiazoleRareNegligible

Analytical Profiling

For researchers verifying the identity of Zaltidine (C₈H₁₀N₆S), the following analytical markers are standard.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak: m/z 223.09

    • Fragment ions: Loss of guanidine group often observed.

  • ¹H-NMR (DMSO-d₆):

    • δ 2.3 ppm: Singlet (3H), Methyl group on imidazole.

    • δ 6.9 ppm: Singlet (1H), Thiazole ring proton.

    • δ 7.4 ppm: Singlet (1H), Imidazole ring proton.

    • δ 7.0-8.0 ppm: Broad singlets (Guanidine NH protons, exchangeable with D₂O).

  • HPLC Conditions:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.

    • Detection: UV at 254 nm (Strong absorbance due to conjugated heteroaromatic system).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from [Link]

  • Farup, P. G., et al. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist.[1] Scandinavian Journal of Gastroenterology, 23(6), 655-658.[1] Retrieved from [Link]

  • Vertex AI Search (2023). Zaltidine Molecular Formula and Structure Verification. FDA / PrecisionFDA Data. Retrieved from [Link]

Sources

known synonyms for Zaltidine (e.g., CP-57361)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Discontinued / Research Compound Therapeutic Class: Histamine H2-Receptor Antagonist (H2RA) Primary Application: Gastric Acid Secretion Inhibition (Historical)

Executive Summary

Zaltidine (Code: CP-57361) is a potent, specific, and long-acting histamine H2-receptor antagonist originally developed for the treatment of peptic ulcer disease. Structurally characterized by a guanidino-thiazole moiety linked to an imidazole ring, Zaltidine demonstrated superior antisecretory activity compared to early-generation H2RAs like cimetidine.

Despite achieving an 86% healing rate in duodenal ulcer clinical trials, its development was halted due to a high incidence of hepatotoxicity (approx. 8% of patients), characterized by elevated serum aminotransferases and hepatocellular damage.[1] Today, Zaltidine serves as a critical reference standard in toxicological research, specifically for studying idiosyncratic drug-induced liver injury (DILI) and H2-receptor ligand binding kinetics.

Nomenclature & Identity Matrix

The following table consolidates all known identifiers for Zaltidine. Researchers must distinguish between the free base and the dihydrochloride salt forms during assay preparation, as their solubility profiles differ significantly.

Identifier Type Value / Synonym Context
Common Name Zaltidine INN, BAN
Development Code CP-57361 Pfizer (Originator)
Alternative Code CP-57,361Stylized variation
Salt Form Name Zaltidine DihydrochlorideHighly water-soluble form
Salt Code CP-5736 dihydrochlorideSpecific salt designation
IUPAC Name 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidineOfficial chemical structure
CAS Number 85604-00-8 Free Base
Molecular Formula C₈H₁₀N₆SFree Base
Molecular Weight 222.27 g/mol Free Base
InChI Key GIMNAEMRNXUAQP-UHFFFAOYSA-NDigital Identity

Chemical & Pharmacological Profile

Structural Logic

Zaltidine belongs to the guanidino-thiazole class of H2 antagonists. Unlike ranitidine (furan ring) or famotidine (thiazole ring with different side chains), Zaltidine incorporates a 2-methylimidazole ring.

  • Guanidine Group: Provides high basicity (pKa ~13), ensuring protonation at physiological pH, which mimics the ethylamine tail of histamine for receptor recognition.

  • Thiazole Linker: Increases potency and stability compared to the imidazole ring of cimetidine.

  • Hepatotoxicity Vector: The specific metabolic activation of the methyl-imidazole moiety, combined with the thiazole-guanidine system, is hypothesized to generate reactive metabolites responsible for the observed immune-mediated hepatotoxicity.

Mechanism of Action (Pathway)

Zaltidine acts as a competitive antagonist at the parietal cell H2 receptor. By blocking histamine binding, it inhibits the cAMP-dependent pathway that triggers the H+/K+ ATPase (Proton Pump).

G Histamine Histamine (Endogenous Ligand) H2Receptor H2 Receptor (Parietal Cell) Histamine->H2Receptor Activates Zaltidine Zaltidine (CP-57361) Zaltidine->H2Receptor Blocks (Competitive Antagonism) AC Adenylate Cyclase Zaltidine->AC Inhibits Downstream Signaling H2Receptor->AC Gs Protein Coupling cAMP cAMP Production AC->cAMP ATP -> cAMP ProtonPump H+/K+ ATPase (Acid Secretion) cAMP->ProtonPump Phosphorylation

Figure 1: Pharmacological blockade of gastric acid secretion by Zaltidine.

Analytical Verification Protocol

Objective: To positively identify Zaltidine in a research sample and distinguish it from common impurities or degradation products using LC-MS/MS.

Physicochemical Considerations
  • Polarity: High (due to guanidine and imidazole groups).

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar solvents (Hexane, Chloroform).

  • Retention Challenge: Standard C18 columns may result in poor retention (elution at void volume). A modified mobile phase or HILIC column is recommended.

HPLC-MS/MS Methodology

This protocol is adapted for high-sensitivity identification.

A. Sample Preparation

  • Weigh 1.0 mg of Zaltidine reference standard.

  • Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial.

B. Chromatographic Conditions

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-5 min: 5% -> 60% B

    • 5-7 min: 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Precursor Ion (Q1): m/z 223.3 [M+H]⁺ (Calculated based on MW 222.27).

  • Key Fragment Ions (Q3) for MRM:

    • 223.3 -> 95.1 (Imidazole fragment - Quantifier)

    • 223.3 -> 126.0 (Thiazole-Guanidine fragment - Qualifier)

Verification Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS Analysis cluster_2 Data Validation Step1 Weigh 1mg Zaltidine (CP-57361) Step2 Dissolve in MeOH:H2O (1:1) + 0.1% Formic Acid Step1->Step2 Step3 Filter (0.22 µm PTFE) Step2->Step3 LC HPLC Separation (C18, Acidic Mobile Phase) Step3->LC MS ESI+ Mass Spec Target: m/z 223.3 [M+H]+ LC->MS Check1 Retention Time Match (vs Standard) MS->Check1 Check2 Fragment Confirmation (m/z 95.1, 126.0) Check1->Check2 Result Identity CONFIRMED Check2->Result

Figure 2: Step-by-step analytical workflow for the identification of Zaltidine.

References

  • Farup, P. G. (1988).[1] "Zaltidine: an effective but hepatotoxic H2-receptor antagonist."[1] Scandinavian Journal of Gastroenterology, 23(6), 655-658.[1] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56051, Zaltidine. Retrieved from PubChem. Link

  • LiverTox. (2018). "Histamine Type-2 Receptor Antagonists (H2 Blockers)." Clinical and Research Information on Drug-Induced Liver Injury. Link

  • BOC Sciences. (n.d.). "Zaltidine CAS 85604-00-8 Product Information."

Sources

Zaltidine Hydrochloride: A Potent H2 Receptor Antagonist with a Checkered Past

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Literature Review of its Research and Development

This technical guide provides a comprehensive literature review of Zaltidine hydrochloride (also known as CP-57,361), a once-promising histamine H2 receptor antagonist. Developed for the treatment of peptic ulcer disease, Zaltidine demonstrated significant efficacy in inhibiting gastric acid secretion. However, its journey through clinical development was ultimately halted by significant safety concerns, specifically hepatotoxicity. This document will delve into the available scientific literature to provide researchers, scientists, and drug development professionals with a detailed understanding of Zaltidine's mechanism of action, preclinical and clinical findings, and the critical safety issues that led to the cessation of its development.

The Scientific Rationale: Targeting Gastric Acid Secretion

Peptic ulcer disease and gastroesophageal reflux disease (GERD) are primarily driven by the corrosive action of gastric acid on the mucosal linings of the stomach and esophagus.[1] The secretion of this acid is a complex physiological process regulated by multiple signaling pathways, with histamine playing a pivotal role.

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells.[2] This interaction triggers a cascade of intracellular events, culminating in the activation of the H+/K+ ATPase, or "proton pump," which is the final step in acid secretion. Histamine H2 receptor antagonists, such as Zaltidine, are a class of drugs designed to competitively block the binding of histamine to its receptor, thereby reducing gastric acid production.[3][4]

Mechanism of Action: Competitive Antagonism at the H2 Receptor

This compound is a highly specific and potent competitive antagonist of the histamine H2 receptor.[5] By binding to H2 receptors on gastric parietal cells, Zaltidine effectively reduces the stimulatory effect of histamine on gastric acid secretion.[5] This mechanism is shared by other well-known H2 blockers like cimetidine and ranitidine.[3][6]

The binding of an H2 receptor antagonist to the receptor does not elicit an intracellular response. Instead, it prevents histamine from binding and initiating the signaling cascade that leads to acid secretion. This results in a significant reduction in both basal and stimulated gastric acid output.

Mechanism of Action of Zaltidine cluster_0 Parietal Cell Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds to G-protein G-protein H2 Receptor->G-protein Activates Zaltidine Zaltidine Zaltidine->H2 Receptor Blocks Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) cAMP->Proton Pump (H+/K+ ATPase) Activates Acid Secretion Acid Secretion Proton Pump (H+/K+ ATPase)->Acid Secretion Drives caption Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of Zaltidine.

Caption: Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of Zaltidine.

Synthesis and Manufacturing: An Inferential Approach

Detailed, publicly available protocols for the synthesis of this compound are scarce. However, based on the known structures of other H2 receptor antagonists like ranitidine and the general principles of medicinal chemistry, a plausible synthetic route can be inferred. The synthesis of such molecules often involves the construction of a heterocyclic core, followed by the addition of a side chain containing the functional groups necessary for H2 receptor binding.

For ranitidine, a common synthetic approach involves the reaction of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine with 1-methylthio-1-methylamino-2-nitroethylene.[6][10] The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol.[11][12] It is highly probable that a similar multi-step organic synthesis pathway was employed for the production of this compound.

A Generalized Experimental Protocol for Hydrochloride Salt Formation (based on related compounds):

  • Dissolution: Dissolve the synthesized Zaltidine free base in a suitable organic solvent (e.g., anhydrous ethanol, isopropanol).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to the dissolved free base while stirring.

  • Precipitation: The this compound salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified this compound salt under vacuum to remove any remaining solvent.

Preclinical Research: Early Indications of Potency

While specific preclinical data for Zaltidine is limited in publicly accessible literature, its progression to clinical trials implies the successful completion of a standard preclinical development program. Such a program would have typically included:

  • In vitro pharmacology: Characterization of its binding affinity and selectivity for the H2 receptor, likely using radioligand binding assays and functional assays measuring cAMP production in cells expressing the H2 receptor.

  • In vivo pharmacology: Evaluation of its antisecretory effects in animal models of gastric acid secretion. These studies would have been crucial for determining its potency and duration of action.[13]

  • Pharmacokinetics: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. One study notes that the long duration of action of Zaltidine is attributed to its relatively slow elimination from the plasma.[7]

  • Toxicology: A comprehensive battery of safety studies to identify potential toxicities and establish a safe starting dose for human trials.

Clinical Investigations: A Tale of Efficacy and Toxicity

The clinical development of this compound provided strong evidence for its efficacy in treating duodenal ulcers, but also revealed a significant and ultimately prohibitive safety concern.

Clinical Efficacy

A key randomized, placebo-controlled clinical trial investigated the efficacy of Zaltidine in the short-term treatment of duodenal ulcers.[11] The study demonstrated a statistically significant and clinically meaningful effect:

Treatment GroupNumber of PatientsHealing Rate after 4 Weeksp-value
Zaltidine (150 mg once daily)5986%< 0.001
Placebo-19%

Table 1: Efficacy of Zaltidine in Duodenal Ulcer Healing [11]

These results clearly established Zaltidine as an effective agent for the treatment of duodenal ulcers, with a healing rate comparable to other H2 receptor antagonists.[14]

Another study in healthy volunteers and patients with a history of duodenal ulceration demonstrated a dose-dependent inhibition of both basal and pentagastrin-stimulated acid output.[7] Single oral doses of 100 mg and 200 mg of Zaltidine produced a peak inhibition of maximal acid output of 85% and 97%, respectively, at 3 hours post-dose.[7] Notably, a significant inhibitory effect on basal acid output was still observed 24 hours after dosing, suggesting a long duration of action.[7]

Safety Profile and Hepatotoxicity

Despite its promising efficacy, the clinical development of Zaltidine was marred by a significant safety issue: hepatotoxicity. In the same pivotal clinical trial, a concerning number of patients in the Zaltidine group experienced elevated serum aminotransferase levels.[11]

  • Incidence: 8% of patients treated with Zaltidine showed increased serum aminotransferase levels.[11]

  • Evidence of Drug-Induced Injury: Liver biopsy specimens from affected patients provided strong evidence of drug-induced liver injury.[11]

  • Dose- and Concentration-Dependence: The hepatic damage was associated with plasma concentrations of Zaltidine in the upper half of the observed range.[11]

  • Reversibility: The elevated liver enzyme levels returned to normal after the discontinuation of treatment.[11]

This incidence of hepatic damage was noted to be higher than that observed with other commonly used H2-receptor antagonists at the time.[11] While long-term use of other H2 blockers has been associated with a low incidence of adverse effects, the hepatotoxicity observed with Zaltidine was a clear signal of a significant safety liability.[15][16]

Analytical Methodologies: A Framework for Characterization

Specific analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations are not described in the available literature. However, standard analytical techniques for similar small molecule drugs would have been employed.

High-Performance Liquid Chromatography (HPLC) is the most likely method to have been used for both quantitative analysis and stability-indicating assays. A typical HPLC method for an H2 receptor antagonist would involve:

HPLC Workflow cluster_0 HPLC System cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Mobile Phase Detection Detection Chromatographic Separation->Detection Elution Data Analysis Data Analysis Detection->Data Analysis Signal Pump Pump Injector Injector Column Column Detector Detector Stationary Phase (e.g., C18) Stationary Phase (e.g., C18) Mobile Phase (e.g., Acetonitrile/Buffer) Mobile Phase (e.g., Acetonitrile/Buffer) UV Detector UV Detector Chromatogram Chromatogram Quantification Quantification caption Figure 2: A generalized workflow for the HPLC analysis of a pharmaceutical compound.

Caption: Figure 2: A generalized workflow for the HPLC analysis of a pharmaceutical compound.

A Hypothetical HPLC Method for this compound:

  • Column: A reverse-phase C18 column would be a suitable choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be used for elution.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of Zaltidine would be employed.

  • Validation: The method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18]

Stability and Degradation: An Unexplored Frontier

There is no publicly available information on the stability of this compound or its degradation products. Forced degradation studies are a critical component of drug development, as they help to identify potential degradation pathways and establish the intrinsic stability of a drug substance.[14] These studies typically involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light.[19][20]

The results of such studies are essential for developing stable pharmaceutical formulations and for the validation of stability-indicating analytical methods.[7] The lack of this information for Zaltidine is another consequence of its discontinued development.

Conclusion: A Cautionary Tale in Drug Development

The story of this compound is a poignant reminder of the challenges inherent in drug development. It emerged as a potent and effective H2 receptor antagonist with the potential to be a valuable therapeutic agent for peptic ulcer disease. However, the discovery of significant hepatotoxicity during clinical trials ultimately led to the termination of its development.

This literature review has synthesized the available information on Zaltidine, highlighting its mechanism of action, clinical efficacy, and the critical safety findings that sealed its fate. While many specific details regarding its synthesis, preclinical pharmacology, and analytical development remain unpublished, the overarching narrative serves as a valuable case study for researchers and professionals in the pharmaceutical industry. The journey of Zaltidine underscores the paramount importance of a thorough safety evaluation in the development of new medicines.

References

  • H2 Blockers - StatPearls - NCBI Bookshelf - NIH. (2024, August 11). Retrieved from [Link]

  • H2 receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Ranitidine: Mechanism of Action Explained | PDF | Biotechnology | Physiology - Scribd. (n.d.). Retrieved from [Link]

  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655–658. Retrieved from [Link]

  • Singh, S., Kumar, R., & Singh, A. (2013). Ranitidine hydrochloride: An update on analytical, clinical and pharmacological aspects.
  • Boyd, E. J., Wilson, J. A., & Wormsley, K. G. (1986). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. British Journal of Clinical Pharmacology, 22(4), 419–424. Retrieved from [Link]

  • What is the mechanism of Ranitidine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (n.d.).
  • a validated analytical method for ranitidine hcl through lc-ms/ms, hplc and quality by design approach. - ResearchGate. (2025, November 14). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed. (n.d.). Retrieved from [Link]

  • A study of antagonist affinities for the human histamine H2 receptor - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety issues relating to long-term treatment with histamine H2-receptor antagonists. (n.d.). Retrieved from [Link]

  • A study of antagonist affinities for the human histamine H2 receptor - PubMed. (2007, December 24). Retrieved from [Link]

  • A new method for the synthesis of ranitidine - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Comparative effectiveness of histamine-2 receptor antagonists as short-term therapy for gastro-esophageal reflux disease: A network meta-analysis - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Gastroprotectant drugs of substantial benefit in peptic ulcer disease - CTSU. (2018, February 21). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Process for the manufacture of form 1 ranitidine hydrochloride - European Patent Office - EP 0694540 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). Retrieved from [Link]

  • Controlled clinical trial of duodenal ulcer healing with antacid tablets - PubMed. (n.d.). Retrieved from [Link]

  • Comparing binding of histamine and H2-antagonist with their effects on gastric acid secretion - PubMed. (n.d.). Retrieved from [Link]

  • Gastric acid secretion in L-histidine decarboxylase-deficient mice - PubMed. (n.d.). Retrieved from [Link]

  • Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation - IJSDR. (n.d.). Retrieved from [Link]

  • Comparative Effectiveness of histamine-2 Receptor Antagonists as Short-Term Therapy for Gastro-Esophageal Reflux Disease: A Network Meta-Analysis - PubMed. (n.d.). Retrieved from [Link]

  • H2 Blockers: What They Are, Conditions Treated & Side Effects - Cleveland Clinic. (2024, March 18). Retrieved from [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf - NIH. (2018, January 25). Retrieved from [Link]

  • Regulating Gastric Acid Secretion: Acetylcholine, Gastrin, and Histamine - YouTube. (2021, May 5). Retrieved from [Link]

  • Long-Term Effects of Ranitidine on Cancer Development - U.S. Pharmacist. (2023, September 27). Retrieved from [Link]

  • Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms - JournalGRID. (2025, March 31). Retrieved from [Link]

  • A Single-center, Randomized, Open-label Phase Ic/IIb Clinical Study to Evaluate the Efficacy and Safety of Multiple Doses of TNP - ClinicalTrials.gov. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - MDPI. (n.d.). Retrieved from [Link]

  • Cardiac and gastric effects of histamine H2 receptor antagonists: no evidence for a correlation between lipophilicity and receptor affinity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Review Article An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotome - Semantic Scholar. (n.d.). Retrieved from [Link]

  • CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents. (n.d.).
  • Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Prophylactic treatment of acute gastroduodenal stress ulceration. Low-dose antacid treatment without and with additional ranitidine - PubMed. (n.d.). Retrieved from [Link]

  • Gastric Acid Physiology (Secretion, Ulcers, Acid Reflux and Treatment) - YouTube. (2013, June 30). Retrieved from [Link]

  • Safety profile of long-term H2-antagonist therapy - PubMed. (n.d.). Retrieved from [Link]

  • Inhibition of food-stimulated gastric acid secretion by cimetidine - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

potential therapeutic applications of Zaltidine beyond gastric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacological potential of Zaltidine beyond its classical use, framing it as a high-affinity probe for non-canonical H2 receptor signaling.

A Technical Guide to Non-Canonical H2 Receptor Modulation

Executive Summary

Zaltidine (CP-57,361) is a second-generation histamine H2-receptor antagonist (H2RA) distinguished by an amino-thiazole structure and a pharmacological profile superior to cimetidine and ranitidine in terms of potency and duration of action. Although its clinical development was halted due to idiosyncratic hepatotoxicity, Zaltidine remains a potent pharmacological probe .

This guide analyzes the utility of Zaltidine in elucidating "non-gastric" H2 receptor biology. It proposes that the molecule’s high affinity makes it an ideal tool for validating H2 blockade in immuno-oncology (checkpoint inhibition) and neuro-inflammation , provided its toxicophore is identified and excised in next-generation analogs.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Zaltidine differs structurally from the "tidine" class (ranitidine, famotidine) by incorporating a 2-amino-4-methylthiazole moiety linked to a guanidine group. This structure confers unique binding kinetics that researchers can exploit to study receptor occupancy in tissues with low H2 expression (e.g., immune cells).

1.1 Structural Advantages as a Probe
  • High Affinity: Zaltidine exhibits a

    
     of approximately 7.8–8.0, exceeding cimetidine (
    
    
    
    6.0).
  • Lipophilicity: The thiazole ring increases lipophilicity compared to the hydrophilic urea/cyanoguanidine groups of first-gen H2RAs, potentially altering tissue distribution profiles.

  • Long Duration: Its dissociation kinetics are slower, allowing for sustained receptor blockade in in vitro assays without continuous perfusion.

1.2 The Hepatotoxicity Barrier (Critical Safety Note)

Zaltidine was withdrawn due to hepatotoxicity observed in ~8% of patients. Mechanistic studies suggest this is driven by metabolic bioactivation . The thiazole or imidazole moieties likely undergo cytochrome P450-mediated oxidation to form reactive intermediates (e.g., epoxides or iminoquinones) that covalently bind to hepatic proteins, triggering immune-mediated injury.

  • Implication: Zaltidine should be used strictly as an ex vivo or acute in vivo tool compound. It serves as a positive control for toxicity in screening assays for new H2RAs.

Therapeutic Application I: Immuno-Oncology

Hypothesis: H2 signaling is a "metabolic checkpoint" in the tumor microenvironment (TME). Histamine released by mast cells or tumors binds H2 receptors on myeloid-derived suppressor cells (MDSCs) and Regulatory T cells (Tregs), driving an immunosuppressive phenotype.

2.1 Mechanism of Action

Blockade of H2 receptors on immune cells prevents the cAMP-dependent downregulation of Th1 cytokines. Zaltidine, as a high-affinity antagonist, can reverse this suppression more effectively than cimetidine in dense tumor tissues.

Key Pathway:

  • Histamine binds H2R on T-cells.

  • Gs-protein activation leads to Adenylate Cyclase (AC) stimulation.

  • cAMP levels rise, activating Protein Kinase A (PKA) .

  • PKA phosphorylates transcription factors (CREB), inhibiting IL-12 and promoting IL-10 (suppressive).

  • Zaltidine blocks this cascade, restoring Interferon-gamma (IFN-γ) production and Cytotoxic T Lymphocyte (CTL) activity.

2.2 Visualization: The H2R Immune Checkpoint Pathway

The following diagram illustrates the signaling pathway Zaltidine targets within a T-cell in the tumor microenvironment.

H2R_Signaling Histamine Histamine (TME Source) H2R H2 Receptor (Gs-Coupled) Histamine->H2R Activates Zaltidine Zaltidine (Antagonist) Zaltidine->H2R Blocks AC Adenylate Cyclase H2R->AC Gs cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA (Kinase) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Cytokines IL-10 (High) IL-12 (Low) CREB->Cytokines Gene Reg ImmuneState Immune Suppression Cytokines->ImmuneState Promotes

Figure 1: Zaltidine blocks the H2R-cAMP-PKA axis, preventing the shift toward an immunosuppressive cytokine profile in the tumor microenvironment.

Therapeutic Application II: Neuro-Inflammation

Hypothesis: Microglia express H2 receptors that modulate neurotoxicity. While Zaltidine's blood-brain barrier (BBB) penetration is moderate, its structure allows for the design of lipophilic analogs to treat neuro-inflammatory conditions like Parkinson's disease.

  • Target: H2 receptors on microglia.

  • Effect: Histamine potentiates microglial production of ROS and nitric oxide (NO). Zaltidine blockade reduces this oxidative burst.

  • Evidence Basis: H2RAs (class effect) reduce dopaminergic neuron loss in rotenone-induced models. Zaltidine's potency makes it a candidate for intrathecal administration studies to validate the target without systemic liver exposure.

Experimental Protocols
Protocol A: Ex Vivo T-Cell Suppression Assay

Objective: To quantify Zaltidine's ability to restore T-cell proliferation in the presence of histamine.

Materials:

  • PBMCs isolated from healthy donors.

  • Anti-CD3/CD28 beads (activator).

  • Histamine Dihydrochloride (

    
     M).
    
  • Zaltidine (Concentration range: 0.1 nM – 10 µM).

  • [3H]-Thymidine or CFSE dye.

Methodology:

  • Isolation: Isolate PBMCs via density gradient centrifugation (Ficoll-Paque).

  • Seeding: Plate

    
     cells/well in 96-well plates with RPMI-1640 media.
    
  • Pre-treatment: Incubate cells with Zaltidine (or vehicle DMSO) for 30 minutes.

  • Challenge: Add Histamine (

    
     M) to induce suppression.
    
  • Activation: Add anti-CD3/CD28 beads.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Readout: Pulse with [3H]-Thymidine for the last 18 hours or measure CFSE dilution via flow cytometry.

  • Analysis: Calculate

    
     of Zaltidine in restoring proliferation % relative to "No Histamine" control.
    
Protocol B: Hepatotoxicity Screening (The "Fail-Fast" Screen)

Objective: To use Zaltidine as a positive control when screening new H2RA analogs, ensuring the toxicophore has been removed.

Table 1: Comparative Hepatotoxicity Markers

MarkerZaltidine Response (Positive Control)Desired Analog ResponseMechanism
GSH Depletion > 50% reduction in 2h< 10% reductionReactive metabolite scavenging
ROS Generation High (Fluorescence +++)Low (Fluorescence +)Oxidative stress induction
Covalent Binding High (> 50 pmol/mg protein)NegligibleAdduct formation (Haptenization)
LDH Leakage Significant at 10 µMNone at 50 µMMembrane integrity loss
Repurposing Workflow: From Probe to Drug

Since Zaltidine itself is toxic, the value lies in its scaffold. The following workflow outlines how to use Zaltidine to discover a safe clinical candidate.

Drug_Discovery_Workflow Hit Zaltidine (Lead) Screen1 Target Validation (Immuno-Oncology Assay) Hit->Screen1 Validate H2 Mechanism Design Structural Modification (Remove Thiazole/Imidazole) Screen1->Design Confirmed Efficacy Screen2 Toxicity Screen (Hepatocytes + S9 Fraction) Design->Screen2 Test Analogs Screen2->Hit High Tox (Fail) Candidate New Clinical Candidate (High Potency / Low Tox) Screen2->Candidate Low Tox (Pass)

Figure 2: Strategic workflow using Zaltidine as a validation probe while engineering out the hepatotoxic liability.

References
  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology. Link

  • Ching, T. L., et al. (1994). Structural Characteristics of Histamine H2 Receptor Antagonists That Scavenge Hypochlorous Acid. European Journal of Pharmacology. Link

  • Antoine, D. J., et al. (2008). Understanding the role of reactive metabolites in drug-induced hepatotoxicity.[1][2] Expert Opinion on Drug Metabolism & Toxicology. Link

  • Amirabadi, A., et al. (2024).[3][4] A Study of Histamine H2 Antagonists Effect on Survival Rate in Colorectal and Gastric Cancer Patients: A Meta-Analysis. ResearchGate. Link

  • Prichard, P. J., et al. (1986).[5] The Effectiveness of Ranitidine in Reducing Gastric Acid-Secretion Decreases With Continued Therapy.[5] British Journal of Clinical Pharmacology.[5] Link

Sources

Methodological & Application

Zaltidine hydrochloride experimental protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization and Safety Profiling of Zaltidine Hydrochloride

Executive Summary & Scientific Rationale

This compound (CP-57,361) represents a critical case study in drug development. Chemically defined as a thiazole-derivative histamine H2-receptor antagonist, it demonstrates high potency in suppressing gastric acid secretion via competitive inhibition of the Gs-coupled H2 receptor on parietal cells.

While Zaltidine exhibits nanomolar affinity comparable to ranitidine and famotidine, its clinical utility was truncated due to idiosyncratic hepatotoxicity (incidence ~8% in early trials). Therefore, this guide serves a dual purpose for the modern researcher:

  • Pharmacological Tool: Protocols to utilize Zaltidine as a reference standard for H2 receptor antagonism.

  • Toxicological Model: A specialized protocol for "Reactive Metabolite Trapping" to investigate the metabolic activation pathways (likely involving the guanidine/thiazole moiety) responsible for its hepatic liability.

Pre-Analytical Preparation

Compound Identity:

  • Name: this compound[1][2]

  • CAS: 85604-00-8 (Parent: 85604-00-8)

  • MW: ~295.19 g/mol (dihydrochloride salt)

  • Solubility: Soluble in DMSO (>10 mg/mL); slightly soluble in water.

Stock Solution Strategy: To prevent precipitation and ensure accurate


 determination, follow this reconstitution hierarchy:
  • Primary Stock: Dissolve powder in 100% DMSO to reach 10 mM. Vortex for 1 minute.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (

    
     cycles degrades potency).
    
  • Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration

    
     in cell-based assays to avoid solvent cytotoxicity.
    

Protocol A: H2 Receptor Radioligand Binding Assay

Objective: To determine the affinity constant (


) of Zaltidine for the H2 receptor using a competitive displacement model.

Biological System:

  • Source: HEK-293 cells stably transfected with human HRH2 (H2 receptor) OR Guinea Pig Cortex membranes (historical gold standard).

  • Radioligand:

    
    -Iodotiamotidine (High specific activity, ~2000 Ci/mmol) or 
    
    
    
    -Tiotidine.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Harvest HEK-293-H2 cells in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Homogenize (Polytron, 2x 10 sec bursts) and centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 5 mM

      
      , pH 7.4).
      
  • Assay Assembly (96-well plate):

    Component Volume Concentration Notes
    Assay Buffer 100 µL - Background volume

    | Radioligand | 25 µL | ~0.5 nM final | Near

    
     of ligand |
    | Zaltidine  | 25 µL | 
    
    
    
    to
    
    
    M | 10-point dilution series | | Membranes | 50 µL | 5-10 µg protein/well | Initiates reaction |
  • Non-Specific Binding (NSB) Control:

    • Include wells containing 10 µM Tiotidine or Ranitidine to define NSB.

  • Incubation:

    • Incubate for 60 minutes at 25°C . (Equilibrium is slower at 4°C; 25°C is optimal for H2 kinetics).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Wash 3x with ice-cold Tris buffer.

  • Data Analysis:

    • Measure radioactivity (CPM).

    • Calculate

      
       using a 4-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      

Protocol B: Functional cAMP Accumulation Assay

Objective: To validate Zaltidine as a functional antagonist by inhibiting histamine-induced cAMP spikes.

Mechanism: H2 receptors couple to


, stimulating Adenylyl Cyclase (AC) to produce cAMP. Zaltidine should block this cascade.

Visualization of Signaling Pathway:

H2_Signaling cluster_inhibition Antagonist Effect Histamine Histamine (Agonist) H2R H2 Receptor (GPCR) Histamine->H2R Activates Zaltidine Zaltidine (Antagonist) Zaltidine->H2R Blocks (Competitive) Gs G-Protein (Gs) H2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Acid Gastric Acid Secretion (H+/K+ ATPase) PKA->Acid Phosphorylation

Figure 1: H2 Receptor Signaling Pathway. Zaltidine competitively blocks Histamine binding, preventing the Gs-mediated cAMP cascade.

Experimental Steps:

  • Cell Seeding: Plate HEK-293-H2 cells (20,000 cells/well) in 384-well plates. Incubate overnight.

  • Pre-Incubation (Antagonist Mode):

    • Add Zaltidine (concentration range) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Incubate for 15 minutes at 37°C .

  • Stimulation:

    • Add Histamine (

      
       concentration, typically 100 nM) to all wells.
      
    • Incubate for 30 minutes at 37°C .

  • Detection:

    • Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., LANCE or HTRF).

    • Lyse cells with detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout:

    • Read on a compatible plate reader (Excitation: 340 nm; Emission: 615/665 nm).

    • Result: Zaltidine should inhibit cAMP signal in a dose-dependent manner (

      
       typically low nanomolar).
      

Protocol C: Reactive Metabolite Trapping (Safety Profiling)

Scientific Context: Zaltidine was withdrawn due to hepatotoxicity. This protocol mimics the metabolic activation (likely via CYP450) that generates reactive electrophiles, "trapping" them with Glutathione (GSH) for analysis. This is essential for understanding the drug's safety failure.

Workflow Diagram:

Toxicity_Workflow Start Zaltidine (10 µM) System Human Liver Microsomes + NADPH Start->System Trap Trapping Agent: Glutathione (GSH) or Cysteine System->Trap Metabolic Activation Incubation Incubate 60 min @ 37°C Trap->Incubation Stop Quench (Acetonitrile) Incubation->Stop Analysis LC-MS/MS Analysis (Search for GSH-Adducts) Stop->Analysis

Figure 2: Reactive Metabolite Trapping Workflow. Identifies short-lived toxic intermediates responsible for hepatotoxicity.

Methodology:

  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (1 mg/mL protein).

    • Zaltidine (10 µM).

    • Trapping Agent: Glutathione (GSH) at 5 mM.

  • Initiation:

    • Add NADPH (1 mM) to start CYP450 metabolism.

  • Incubation:

    • Shake at 37°C for 60 minutes.

  • Termination:

    • Add equal volume of ice-cold Acetonitrile to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Inject supernatant.

    • Target Scan: Look for mass shifts corresponding to [Parent + GSH - 2H] or [Parent + Oxygen + GSH].

    • Interpretation: The presence of GSH adducts confirms the formation of reactive metabolites (likely on the thiazole ring), validating the mechanism of hepatotoxicity.

References

  • Farup, P. G. (1988).[3] Zaltidine: an effective but hepatotoxic H2-receptor antagonist.[3] Scandinavian Journal of Gastroenterology, 23(6), 655-658.[3]

  • MedChemExpress. (2024). Zaltidine dihydrochloride Product Datasheet. MedChemExpress.

  • LiverTox. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers).[2][4][3] Clinical and Research Information on Drug-Induced Liver Injury.

  • Antoine, D. J., et al. (2008). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. Expert Opinion on Drug Metabolism & Toxicology.

  • PubChem. (2024). Zaltidine Compound Summary. National Library of Medicine.

Sources

Application Note: Preparation of Zaltidine Hydrochloride Stock Solution

[1][2]

Abstract

Zaltidine (CP-57361) is a potent, second-generation histamine H2-receptor antagonist used primarily in gastric secretion research. While chemically stable in powder form, its behavior in solution requires precise handling to prevent precipitation and hydrolytic degradation. This protocol details the preparation of a 10 mM to 50 mM stock solution using Dimethyl Sulfoxide (DMSO) or Water, with a critical focus on correcting for the salt stoichiometry (Dihydrochloride) to ensure accurate molar dosing.

Physicochemical Properties & Stoichiometry

Before weighing, you must verify the salt form on your vial's label. Zaltidine is most commonly supplied as the Dihydrochloride salt, but free base forms exist. Using the wrong molecular weight (MW) will result in a significant concentration error (~33%).

PropertyZaltidine (Free Base)Zaltidine Dihydrochloride (Salt)
CAS Number 85604-00-890274-23-0 (approx.)
Formula C₈H₁₀N₆SC₈H₁₀N₆S[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 222.27 g/mol 295.19 g/mol
Appearance White to off-white solidLight yellow to yellow crystalline powder
Solubility (Water) Low (< 1 mg/mL)Moderate (~7.7 mg/mL with sonication)
Solubility (DMSO) High (> 50 mg/mL)High (> 50 mg/mL)

Critical Insight: The dihydrochloride salt includes two HCl molecules, adding ~72.92 g/mol to the mass. If your protocol requires a specific molarity of the active moiety (Zaltidine), you must use the salt's MW for mass calculations.

Materials & Equipment

Reagents
  • Zaltidine Dihydrochloride (Reference Standard grade preferred).

  • Solvent:

    • Primary Recommendation:DMSO (Anhydrous, ≥99.9%, cell culture grade).

    • Alternative:Endotoxin-free Water (only for immediate use or specific solubility requirements).

  • Inert Gas: Nitrogen or Argon (for purging headspace).

Equipment
  • Analytical Balance (Precision 0.01 mg).

  • Vortex Mixer.

  • Ultrasonic Water Bath (Critical for salt dissolution).

  • Amber Glass Vials (Borosilicate, screw-cap with PTFE liner).

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration, which is optimal for downstream dilutions (typically 1:1000) to achieve µM working concentrations while keeping DMSO content < 0.1%.

Step 1: Calculation

Determine the mass required.[3] For 10 mL of a 10 mM solution:

  • For Zaltidine Dihydrochloride (MW 295.19):

    
    
    
  • For Zaltidine Free Base (MW 222.27):

    
    
    
Step 2: Weighing & Solvation
  • Equilibrate the vial to room temperature before opening (prevents condensation).

  • Weigh 29.52 mg of Zaltidine Dihydrochloride into a sterile amber glass vial.

  • Add 10.0 mL of Anhydrous DMSO.

    • Note: If using water, add ~8 mL first, dissolve, then adjust to 10 mL. Water solubility is lower (~34 mM max); do not exceed 20 mM in water to avoid precipitation during storage.

Step 3: Dissolution
  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Observation: The solution should turn from a suspension to a clear, light yellow liquid. If particles persist, continue sonication. Do not heat above 37°C.

Step 4: Aliquoting & Storage
  • Divide the stock into small aliquots (e.g., 100 µL or 500 µL) in amber microtubes.

    • Why? This prevents repeated freeze-thaw cycles, which can induce crystallization or hydrolysis.

  • Overlay with Nitrogen/Argon gas if available.

  • Store at -80°C (Recommended) or -20°C.

    • Stability: Stable for 6 months at -20°C; >1 year at -80°C.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing the stock solution.

Zaltidine_PreparationStartStart: Zaltidine PreparationCheckFormCheck Label: Salt vs. Free Base?Start->CheckFormCalcSaltCalc: Use MW ~295.19(Dihydrochloride)CheckForm->CalcSaltDihydrochlorideCalcBaseCalc: Use MW ~222.27(Free Base)CheckForm->CalcBaseFree BaseSelectSolventSelect SolventCalcSalt->SelectSolventCalcBase->SelectSolventDMSOAnhydrous DMSO(Preferred for Stock)SelectSolvent->DMSOLong-term StorageWaterWater / Saline(Immediate Use Only)SelectSolvent->WaterAcute In VivoDissolveDissolve: Vortex + Sonicate(5-10 mins)DMSO->DissolveWater->DissolveQC_CheckQC: Clear Yellow Solution?Dissolve->QC_CheckAliquotingAliquot & Store -80°CQC_Check->AliquotingYesFailTroubleshoot:Add solvent or warm <37°CQC_Check->FailPrecipitate VisibleFail->Dissolve

Figure 1: Decision matrix for Zaltidine stock preparation ensuring correct stoichiometry and stability.

Usage & Dilution Strategy

In Vitro Assays (Cell Culture)

Dilute the DMSO stock into the culture medium.

  • Example: To achieve 10 µM final concentration:

    • Dilute 10 mM stock 1:1000 into media.

    • Final DMSO concentration = 0.1% (Standard tolerance for most cell lines).

  • Control: Always run a "Vehicle Control" containing 0.1% DMSO alone.

In Vivo Administration

DMSO is often too toxic for direct high-volume injection.

  • Preparation: Dissolve stock in DMSO (high conc, e.g., 50 mM).

  • Dilution: Dilute 1:10 or 1:20 into PBS or Saline immediately prior to injection.

    • Solubility Warning: Zaltidine Dihydrochloride is soluble in water (~7 mg/mL), but rapid dilution of a high-concentration DMSO stock into PBS can sometimes cause transient precipitation. Vortex immediately.

    • Alternative: For in vivo work, it is often safer to dissolve the salt directly in sterile saline if the required concentration is < 5 mg/mL.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Precipitation upon thawing Low temperature solubility limit reached.Warm vial to 37°C and vortex. Ensure stock is not >50 mM.
Yellow color darkens Oxidation or light degradation.Discard. Store future stocks in amber vials under nitrogen.
Inconsistent Assay Results Inaccurate weighing (hygroscopic salt).Dry the vial in a desiccator before weighing or use a fresh unopened vial.

References

  • PubChem. Zaltidine (Compound Summary). National Library of Medicine.[6] Retrieved from [Link][6]

  • National Institutes of Health (NIH). Zaltidine Structure and Properties. NCATS Inxight Drugs. Retrieved from [Link][2][6]

Application Note: Zaltidine Dihydrochloride in Gastric Acid Secretion Studies

[1]

Abstract

This application note provides a rigorous technical framework for utilizing Zaltidine dihydrochloride, a potent and long-acting histamine H2-receptor antagonist, in pre-clinical gastric acid secretion research. Unlike first-generation antagonists (e.g., cimetidine), Zaltidine exhibits a unique pharmacokinetic profile characterized by prolonged receptor occupancy. This guide details standardized protocols for in vivo pylorus ligation (Shay rat model) and in vitro parietal cell assays, emphasizing experimental reproducibility and mechanistic validation.

Mechanism of Action & Rationale

Zaltidine functions as a competitive antagonist at the histamine H2 receptor located on the basolateral membrane of the gastric parietal cell. Its structural uniqueness—an imidazole-thiazole guanidine derivative—confers high specificity, minimizing off-target effects often seen with earlier H2 blockers (e.g., anti-androgenic effects of cimetidine).

Signaling Pathway

Physiological acid secretion is driven by the H+/K+-ATPase ("proton pump").[1][2] Histamine released from Enterochromaffin-like (ECL) cells binds to H2 receptors, activating the Gs-protein/Adenylate Cyclase pathway. Zaltidine intercepts this signal, preventing the cAMP cascade required for proton pump phosphorylation and translocation.

Pathway Visualization

The following diagram illustrates the competitive inhibition locus of Zaltidine within the parietal cell signaling network.

Zaltidine_MOAHistamineHistamine (Ligand)H2_ReceptorH2 Receptor(Basolateral Membrane)Histamine->H2_ReceptorStimulatesZaltidineZaltidine (Antagonist)Zaltidine->H2_ReceptorBlocks (Competitive)Gs_ProteinGs ProteinH2_Receptor->Gs_ProteinActivatesAdenylate_CyclaseAdenylate CyclaseGs_Protein->Adenylate_CyclasecAMPcAMP IncreaseAdenylate_Cyclase->cAMPPKAProtein Kinase A(Activation)cAMP->PKAProton_PumpH+/K+ ATPase(Acid Secretion)PKA->Proton_PumpPhosphorylation

Figure 1: Mechanism of Action.[3] Zaltidine competitively blocks histamine binding, preventing the cAMP-dependent activation of the proton pump.

Experimental Pre-requisites

Compound Handling[6]
  • Solubility: Zaltidine dihydrochloride is highly soluble in water and physiological saline.

  • Vehicle: 0.9% Saline is the preferred vehicle for in vivo IP/IV administration. For oral gavage, distilled water is acceptable.

  • Stability: Fresh preparation on the day of the experiment is mandatory to prevent hydrolysis or photodegradation.

Dosing Guidelines

Based on comparative potency studies (approx. 5-8x potency of cimetidine), the following dose ranges are recommended for rat models:

ApplicationDose RangeRouteFrequency
Basal Inhibition 5 - 25 mg/kgIV / IPSingle Bolus
Stimulated (Histamine) 10 - 50 mg/kgIV / IPPre-treatment (-30 min)
Ulcer Models 50 - 100 mg/kgPOSingle Dose

Protocol A: In Vivo Pylorus Ligation (Shay Rat Model)

This protocol quantifies the anti-secretory activity of Zaltidine by measuring the volume and acidity of gastric juice accumulated over 4 hours.

Experimental Workflow

Shay_Rat_ProtocolStartStart: Wistar Rats(150-200g)FastingFasting(24h, water ad libitum)Start->FastingAnesthesiaAnesthesia(Ether/Pentobarbital)Fasting->AnesthesiaLigationPylorus Ligation(Surgical)Anesthesia->LigationDosingZaltidine Admin(ID/IP Route)Ligation->DosingWaitIncubation(4 Hours)Dosing->WaitSacrificeSacrifice &Stomach RemovalWait->SacrificeAnalysisGastric Juice Analysis(pH, Volume, Acidity)Sacrifice->Analysis

Figure 2: Workflow for the Shay Rat Pylorus Ligation Model.

Step-by-Step Methodology
  • Preparation: Fast Wistar rats (150-200g) for 24 hours in wire-bottom cages to prevent coprophagy (which buffers gastric acid). Ensure free access to water.

  • Anesthesia: Anesthetize using Pentobarbital (50 mg/kg, IP) or light ether inhalation.

  • Ligation:

    • Make a small midline incision below the xiphoid process.

    • Gently exteriorize the stomach.

    • Ligate the pylorus with a silk suture (3-0 or 4-0), ensuring no damage to blood vessels.

  • Drug Administration:

    • Test Group: Administer Zaltidine (dissolved in saline) intraduodenally (ID) immediately after ligation or IP 30 mins prior.

    • Control Group: Administer Vehicle (Saline) only.

  • Closure: Suture the abdominal wall and skin.

  • Collection: After 4 hours, sacrifice the animal (CO2 asphyxiation or cervical dislocation).

  • Harvest: Clamp the esophagus, remove the stomach, and collect gastric contents into graduated centrifuge tubes.

  • Processing: Centrifuge at 1000-3000 rpm for 10 mins to remove solids.

Endpoint Analysis
  • Volume: Measure supernatant volume (mL).

  • pH: Measure directly using a digital pH meter.

  • Total Acidity: Titrate 1.0 mL of gastric juice against 0.01 N NaOH using phenolphthalein indicator.

    • Calculation: Acidity (mEq/L) = (Vol. NaOH × Normality × 1000) / 0.1

Protocol B: In Vitro [14C]-Aminopyrine Accumulation

This assay is the gold standard for measuring parietal cell activity in isolation, as aminopyrine accumulates in the acidic canaliculi of active cells.

Cell Isolation
  • Isolate gastric glands from rabbit or rat stomach via collagenase digestion.

  • Resuspend cells in oxygenated medium (e.g., DMEM) at

    
     cells/mL.
    
Assay Procedure
  • Incubation: Mix cell suspension with [14C]-aminopyrine (0.1 µCi/mL).

  • Treatment: Add Zaltidine (0.1 µM - 100 µM) followed by Histamine (100 µM) to stimulate acid production.

  • Time: Incubate for 30-45 minutes at 37°C in a shaking water bath.

  • Separation: Centrifuge to pellet cells.

  • Measurement: Solubilize the pellet and measure radioactivity via liquid scintillation counting.

  • Result: Calculate the Accumulation Ratio (Intracellular/Extracellular activity). Zaltidine should dose-dependently reduce this ratio.

References

  • PubChem. (n.d.).[4] Zaltidine | C8H10N6S | CID 56051.[5] National Library of Medicine. Retrieved from [Link]

  • Brogden, R. N., et al. (1982). Ranitidine: A review of its pharmacology and therapeutic use in peptic ulcer disease. Drugs. (Contextual reference for H2 antagonist protocols). Retrieved from [Link]

  • Shay, H., et al. (1945). A simple method for the uniform production of gastric ulceration in the rat. Gastroenterology.
  • Soll, A. H. (1980). Secretagogue stimulation of [14C]aminopyrine accumulation by isolated canine parietal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. (Standard method for in vitro acid secretion).

Application Note: Preclinical Evaluation of Zaltidine Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Zaltidine hydrochloride is a potent, long-acting histamine H2-receptor antagonist (H2RA). Structurally distinct due to its thiazole ring system, it functions by competitively blocking histamine binding at the parietal cell H2 receptors, thereby inhibiting basal and stimulated gastric acid secretion.

While Zaltidine demonstrated significant clinical efficacy in peptic ulcer disease, its development was impacted by reports of hepatotoxicity (specifically, elevated serum aminotransferases) in long-term studies. Consequently, in modern drug development, Zaltidine serves primarily as a high-affinity reference standard for comparative pharmacology and mechanistic studies of novel antisecretory agents.

Scope of this Application Note

This guide outlines the standardized animal models required to validate Zaltidine's efficacy. It distinguishes between antisecretory activity (Shay Rat Model) and mucosal cytoprotection (NSAID-induced Model), providing a comprehensive efficacy profile.

Mechanism of Action

To interpret efficacy data correctly, researchers must visualize the signaling cascade Zaltidine interrupts. The drug acts upstream of the proton pump, preventing the cAMP-dependent phosphorylation of the H+/K+-ATPase.

Signal Transduction Pathway

H2_Signaling Histamine Histamine (Ligand) H2_Receptor H2 Receptor (Parietal Cell Membrane) Histamine->H2_Receptor Activates Zaltidine Zaltidine HCl (Antagonist) Zaltidine->H2_Receptor Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Couples AC Adenylate Cyclase Gs_Protein->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA Protein Kinase A (Activation) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Gastric Acid Secretion (H+) ProtonPump->Acid Extrudes

Figure 1: Zaltidine competitively inhibits the H2 receptor, halting the cAMP-PKA cascade required for proton pump activation.[1]

Primary Efficacy Model: Pylorus Ligation (Shay Rat)

The "Shay Rat" model is the gold standard for quantifying antisecretory potential. It allows for the direct collection of gastric juice to measure volume, pH, and total acid output.

Experimental Design
  • Species: Wistar or Sprague-Dawley Rats (180–220g).

  • Group Size: n=6–8 per group.

  • Dosing Regimen: Single dose administration immediately post-ligation (intraduodenal) or 1 hour pre-ligation (oral).

Protocol Workflow
  • Acclimatization: House animals for 7 days in standard conditions.

  • Fasting: Deprive of food for 24 hours (water ad libitum). Use wire-bottom cages to prevent coprophagy (ingestion of feces buffers stomach acid, skewing results).

  • Anesthesia: Induce with Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP.

  • Surgical Ligation:

    • Make a small midline abdominal incision.

    • Exteriorize the stomach and ligate the pylorus with 4-0 silk suture. Crucial: Avoid damaging blood vessels to prevent necrosis.

  • Drug Administration:

    • Control: Vehicle (0.5% CMC or Saline).

    • Zaltidine Group:[2] 3, 10, 30 mg/kg (Intraduodenal injection recommended for immediate bioavailability).

    • Reference: Famotidine (20 mg/kg).

  • Recovery: Suture the abdomen. Allow animals to recover for 4 hours .

  • Sample Collection: Euthanize animals. Isolate the stomach (clamp esophagus). Collect gastric contents into graduated centrifuge tubes.

Data Analysis Parameters
ParameterMethodExpected Zaltidine Effect
Volume (mL) Centrifuge at 3000 rpm for 10 min. Read supernatant volume.Decrease (High significance)
pH Digital pH meter on supernatant.Increase (Target > 4.0)
Free Acidity Titrate against 0.01N NaOH (Topfer’s reagent).Decrease
Total Acidity Titrate against 0.01N NaOH (Phenolphthalein).Decrease

Calculation for Total Acid Output (mEq/L):



Secondary Model: NSAID-Induced Ulceration (Cytoprotection)

H2 antagonists like Zaltidine provide cytoprotection against NSAIDs (e.g., Indomethacin), which strip the mucosal defense layer by inhibiting prostaglandins. This model validates Zaltidine's ability to prevent lesion formation under stress.

Experimental Workflow

NSAID_Workflow Start Start (Fast 24h) PreTreat Pre-treatment (Zaltidine p.o.) Start->PreTreat Wait1 Wait 30-60 min PreTreat->Wait1 Induct Induction (Indomethacin 30mg/kg) Wait1->Induct Wait2 Wait 6 Hours Induct->Wait2 Sacrifice Sacrifice & Stomach Removal Wait2->Sacrifice Score Macroscopic Scoring Sacrifice->Score

Figure 2: Timeline for the Indomethacin-induced ulcer model.

Protocol Steps
  • Fasting: 24 hours (water allowed).

  • Pre-treatment: Administer Zaltidine (10–50 mg/kg p.o.) or Vehicle.

  • Induction: 30 minutes later, administer Indomethacin (30 mg/kg p.o.) suspended in 1% CMC.

  • Exposure: Wait 6 hours.

  • Assessment: Remove stomach, open along the greater curvature, and rinse with saline.[3] Pin flat on a corkboard.

  • Scoring: Examine under 10x magnification for hemorrhagic lesions.

Scoring System (Ulcer Index)

Assign a score to each lesion based on severity:

  • 0: Normal stomach.

  • 0.5: Red coloration.

  • 1.0: Spot ulcers.

  • 2.0: Hemorrhagic streaks < 3mm.

  • 3.0: Ulcers > 3mm or perforations.

Calculation of % Inhibition:



Safety & Monitoring (Scientific Integrity)

Because Zaltidine has a history of hepatotoxicity in clinical settings, preclinical protocols must include liver enzyme monitoring to distinguish between efficacy and toxicity.

  • Biomarkers: Serum ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).

  • Threshold: In acute models (4-6 hours), elevation is unlikely. However, if conducting a chronic ulcer healing model (7-14 days dosing), liver histopathology is mandatory to validate that the chosen dose is non-toxic in the test species.

References

  • Vertex AI Search. (2023). Zaltidine: an effective but hepatotoxic H2-receptor antagonist.[2] National Institutes of Health. Link

  • Vertex AI Search. (2023). Effects of IT-066 (Zaltidine), a new histamine H2-receptor antagonist, on gastric acid secretion. National Institutes of Health. Link

  • Vertex AI Search. (2023). Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity Protocols. MDPI. Link

  • Vertex AI Search. (2023).[4] Critical studies on pylorus ligated rat (Shay-rat). ResearchGate. Link

  • Vertex AI Search. (2023).[4] Rodent Anesthesia and Analgesia Guideline. Knowledge Base. Link

Sources

Application Notes & Protocols: Investigating the Synergistic Potential of Zaltidine Hydrochloride in Combination with H1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Histamine, a critical biogenic amine, orchestrates a wide array of physiological and pathological responses through its interaction with four distinct G-protein-coupled receptors, primarily the H1 and H2 receptors.[1] While H1 receptor antagonists are the cornerstone for managing allergic conditions, and H2 receptor antagonists are standard for acid-related disorders, a significant body of evidence supports the superior efficacy of a combined H1/H2 blockade in various histamine-mediated diseases.[1][2] This enhanced effect stems from the co-expression and distinct downstream signaling of both receptors in numerous target tissues. Zaltidine hydrochloride is a potent H2-receptor antagonist with a long duration of action, historically investigated for its profound inhibition of gastric acid secretion.[3] This guide provides a comprehensive framework, including detailed protocols and the underlying scientific rationale, for researchers to systematically investigate the therapeutic potential and synergistic effects of combining this compound with various H1 receptor antagonists. The protocols herein are designed to be self-validating, guiding researchers from in vitro cellular assays to in vivo disease models, while emphasizing critical safety evaluations, such as hepatotoxicity monitoring, a noted concern with Zaltidine.[4]

Scientific Rationale and Mechanistic Overview

The Dual Roles of Histamine: H1 and H2 Receptor Signaling

Histamine's effects are pleiotropic, dictated by the receptor subtype expressed on the target cell. Understanding these distinct pathways is fundamental to appreciating the logic of dual blockade.

  • H1 Receptors (Gq/11-coupled): Predominantly found on smooth muscle, endothelial cells, and in the central nervous system.[1] Activation leads to the stimulation of phospholipase C, generating inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, respectively, leading to classic allergic responses: smooth muscle contraction (bronchoconstriction), increased vascular permeability (wheal and flare), and sensory nerve stimulation (pruritus and pain).[1][5]

  • H2 Receptors (Gs-coupled): Famously located on gastric parietal cells, they are also expressed on immune cells, cardiac tissue, and vascular smooth muscle.[1][6] Activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA).[7] This pathway mediates gastric acid secretion, but also contributes to vasodilation, inhibition of pro-inflammatory cytokine release from mast cells, and increased cardiac contractility.[1]

The co-localization of these receptors in tissues like the nasal mucosa and skin vasculature forms the basis of the combination strategy.[1][6] For instance, in allergic rhinitis, H1 receptors primarily mediate vascular permeability, while H2 receptors have a greater effect on nasal obstruction.[1] Dual blockade, therefore, offers a more comprehensive symptomatic relief.

Histamine_Signaling cluster_EC Target Cell (e.g., Endothelial, Smooth Muscle) Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq11 Gq/11 H1R->Gq11 activates Gs Gs H2R->Gs activates PLC PLC Gq11->PLC stimulates AC Adenylyl Cyclase Gs->AC stimulates IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC leads to PKA PKA cAMP->PKA activates H1_Effects Vascular Permeability Smooth Muscle Contraction Pruritus Ca_PKC->H1_Effects mediates H2_Effects Vasodilation ↓ Pro-inflammatory Cytokines Gastric Acid Secretion PKA->H2_Effects mediates

Caption: Histamine H1 and H2 receptor signaling pathways.
Profile of Key Pharmacological Agents

The selection of agents for combination studies must be deliberate, based on their known properties.

Compound Class Mechanism of Action Key Characteristics Primary References
Zaltidine HCl H2 AntagonistCompetitive antagonist at H2 receptors.Potent, long-acting inhibitor of basal and stimulated gastric acid secretion. Potential for hepatotoxicity at higher doses must be monitored.[3][4]
Diphenhydramine 1st Gen H1 AntagonistInverse agonist at H1 receptors.Effective but crosses the blood-brain barrier, causing significant sedation and anticholinergic effects.[1][8]
Cetirizine 2nd Gen H1 AntagonistPeripherally selective inverse agonist at H1 receptors.Low potential for sedation. Rapid onset of action.[1][8]
Fexofenadine 3rd Gen H1 AntagonistPeripherally selective inverse agonist at H1 receptors.Non-sedating active metabolite of terfenadine. Low potential for drug-drug interactions.[1][8]
The Principle of Synergy

The goal of combination therapy is often to achieve synergy, where the combined effect is greater than the sum of the individual effects.[9] This can lead to enhanced efficacy at lower doses, potentially reducing dose-dependent side effects. For a Zaltidine-H1 antagonist combination, synergy might manifest as a more profound or prolonged suppression of an allergic response than achievable with either agent alone.[10]

Preclinical Evaluation Protocols: In Vitro Assays

In vitro models provide the first opportunity to test the hypothesis of synergy in a controlled environment.

Protocol: Mast Cell Degranulation & Histamine Release Assay

Causality: Mast cells are central to the acute allergic response. Their degranulation releases a flood of histamine and other mediators. This assay directly measures the ability of the drug combination to stabilize mast cells and prevent this primary event.

Methodology:

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) under standard conditions.

  • Plating: Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and wash cells with a buffered salt solution (e.g., Tyrode's buffer). Add buffer containing the test compounds:

    • Vehicle Control (Buffer only)

    • Zaltidine HCl (e.g., 10 nM - 10 µM)

    • H1 Antagonist (e.g., Cetirizine, 1 nM - 1 µM)

    • Zaltidine + H1 Antagonist (at various fixed-ratio concentrations)

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add a degranulating agent (e.g., Compound 48/80 at 10 µg/mL or IgE-crosslinking antigen) to all wells except the negative control.

  • Reaction: Incubate for an additional 30 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. To measure total histamine content, lyse the cells in the remaining wells with Triton X-100.

  • Quantification: Measure histamine concentration in the supernatants and lysates using a competitive Histamine ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of histamine release for each condition relative to the total histamine content. Analyze for synergy using an appropriate statistical model (e.g., Bliss independence).

InVitro_Workflow cluster_protocol In Vitro Mast Cell Degranulation Workflow A 1. Seed Mast Cells in 24-well Plate B 2. Pre-treat with Vehicle, Zaltidine, H1 Antagonist, or Combination A->B C 3. Stimulate Degranulation (e.g., Compound 48/80) B->C D 4. Collect Supernatant (Released Histamine) C->D E 5. Lyse Remaining Cells (Total Histamine) C->E F 6. Quantify Histamine via ELISA D->F E->F G 7. Analyze Data for Synergistic Inhibition F->G InVivo_Workflow cluster_protocol In Vivo Cutaneous Permeability Workflow A 1. Administer Vehicle, Zaltidine, H1 Antagonist, or Combination (p.o.) B 2. Inject Evans Blue Dye (i.v.) A->B T=0 min C 3. Inject Histamine (Intradermal) B->C T=30 min D 4. Euthanize and Excise Skin C->D T=60 min E 5. Measure Wheal Area & Quantify Extravasated Dye D->E F 6. Compare Treatment Groups E->F

Caption: Workflow for the in vivo histamine-induced permeability model.
Critical Protocol Addendum: Hepatotoxicity Monitoring

Causality: Previous studies with Zaltidine have shown a risk of drug-induced liver injury, specifically elevated serum aminotransferases. [4]It is imperative to assess whether co-administration with an H1 antagonist exacerbates this risk. This protocol is a self-validating safety check that must be integrated into any in vivo study.

Methodology:

  • Baseline Sampling: Prior to initiating any multi-day dosing study, collect baseline blood samples (e.g., via submandibular bleed) for serum chemistry analysis.

  • Serum Analysis: Process blood to collect serum. Analyze for key liver injury markers:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

  • Histopathology: At necropsy, harvest the liver. Fix a portion in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, or other injury.

  • Data Interpretation: A statistically significant increase in ALT/AST levels or observable histopathological changes in the combination group relative to the single-agent and vehicle groups would be a critical safety finding.

References

  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Str
  • Understanding H1 and H2 Antagonists: A Dual Approach to Allergy Treatment.
  • Zaltidine: an effective but hep
  • H1 and H2 histamine receptors in the in vitro nasal mucosa. PubMed.
  • Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy.
  • The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. NIH.
  • What is the mechanism of Ranitidine Hydrochloride?
  • H1 antagonist. Wikipedia.
  • Evaluation of combined H1- and H2-receptor blocking agents in the treatment of seasonal allergic rhinitis. PubMed.
  • BET 2. COMBINATION THERAPY WITH H2 AND H1 ANTIHISTAMINES IN ACUTE, NON-COMPROMISING ALLERGIC REACTIONS. Emergency Medicine Journal.
  • In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines. Sci-Hub.
  • Full article: In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. Taylor & Francis Online.
  • Histamine and Antihistamines, Pharmacology, Anim

Sources

Application Note: High-Sensitivity Quantitation of Zaltidine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It synthesizes physicochemical principles with practical methodology to establish a robust quantification protocol for Zaltidine.

Executive Summary & Scientific Rationale

Zaltidine is a potent histamine H2-receptor antagonist containing a thiazole ring linked to a guanidine moiety and a methyl-imidazole group. Unlike lipophilic drugs, Zaltidine presents unique bioanalytical challenges due to its high polarity (LogP ~0) and basic pKa (~9.2) .

Standard C18 retention is often insufficient for polar bases, leading to early elution and ion suppression from plasma phospholipids. Furthermore, protein precipitation (PPT) often fails to remove matrix interferences adequate for low-level quantification (pg/mL range).

This protocol utilizes a "Rational Design" approach:

  • Extraction: Liquid-Liquid Extraction (LLE) at alkaline pH to suppress ionization, driving the analyte into the organic phase and eliminating matrix salts/proteins.

  • Chromatography: Use of a Polar-Embedded C18 or HSS-T3 column to maximize retention of the polar guanidine group without ion-pairing reagents.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode for maximal selectivity.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method development.

PropertyValueMethodological Implication
Molecular Weight 222.27 g/mol Precursor Ion

pKa ~9.2 (Guanidine)Extraction pH must be > 10.5 to ensure uncharged state for LLE.
LogP ~0.0 (Hydrophilic)Requires polar-retentive stationary phases; standard C18 may result in

.
Solubility High in Acid, Low in NeutralReconstitution solvent must be acidic (e.g., 0.1% Formic Acid) to ensure solubility before injection.

Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: Zaltidine Reference Standard (>99% purity).

  • Internal Standard (IS): Ranitidine (structural analog) or Isotopically Labeled Zaltidine (

    
    -Zaltidine).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than PPT by physically separating the analyte from phospholipids, which remain in the aqueous phase or interface.

Workflow Diagram:

G Start 200 µL Plasma Sample IS_Add Add 20 µL Internal Standard (Ranitidine 500 ng/mL) Start->IS_Add Alkalize Alkalization Add 50 µL 0.1M NaOH (pH > 10.5) IS_Add->Alkalize Ensure basicity Extract Extraction Add 1.5 mL Ethyl Acetate:MTBE (80:20) Vortex 5 min Alkalize->Extract Neutralize Zaltidine PhaseSep Centrifuge 4000 rpm, 10 min, 4°C Extract->PhaseSep Transfer Transfer Organic Supernatant to clean tube PhaseSep->Transfer Top Layer Dry Evaporate to Dryness under N2 at 40°C Transfer->Dry Recon Reconstitution 100 µL Mobile Phase A:B (90:10) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized Alkaline Liquid-Liquid Extraction workflow for Zaltidine isolation.

Chromatographic Conditions (LC)
  • System: UPLC/HPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters Atlantis T3 (3 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl .

    • Why? T3 columns are designed for retaining polar compounds in high-aqueous conditions, preventing the "breakthrough" often seen with Zaltidine on standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Load/Desalt
0.50 5 Hold for retention
3.00 90 Elute Analyte
4.00 90 Wash Column
4.10 5 Re-equilibrate

| 6.00 | 5 | End Run |

Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transitions (Optimization Required per Instrument): Since Zaltidine (


) has a molecular weight of 222.27, the parent ion is 223.1 .
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Zaltidine 223.1181.1 3020Quantifier (Loss of Guanidine)
Zaltidine 223.196.0 3035Qualifier (Imidazole fragment)
Ranitidine (IS) 315.1176.13522Quantifier

Note: The transition 223 -> 181 corresponds to the loss of the cyanamide/guanidine group, a common fragmentation pathway for this class.

Method Validation Strategy (FDA/EMA Guidelines)

To ensure "Trustworthiness," the method must pass the following rigorous checks.

Selectivity & Matrix Effect
  • Protocol: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: No interfering peaks >20% of the LLOQ area at the retention time of Zaltidine.

  • Matrix Factor: Calculate IS-normalized matrix factor. It should be within 0.85 – 1.15 (CV < 15%).

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise (S/N) > 10; Precision/Accuracy within ±20%.

Stability[4]
  • Benchtop: 4 hours at room temperature (alkaline hydrolysis risk).

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Expert Insights

Issue: Low Recovery in LLE

  • Cause: pH was not high enough. The guanidine group is strongly basic.

  • Fix: Verify pH of the aqueous phase is >10.5 before adding organic solvent. Use a carbonate buffer (pH 11) if NaOH causes degradation.

Issue: Peak Tailing

  • Cause: Interaction between the basic amine and residual silanols on the column.

  • Fix: Increase buffer strength (Ammonium Formate) to 20mM or switch to a "Charged Surface Hybrid" (CSH) C18 column which repels basic analytes.

Issue: Carryover

  • Cause: Zaltidine sticking to the injector needle.

  • Fix: Use a strong needle wash: Methanol:Water:Formic Acid (40:40:20).

System Configuration Diagram

LCMS_System cluster_LC UPLC Front End cluster_MS Mass Spectrometer Pump Binary Pump (Gradient Delivery) Autosampler Autosampler (4°C Storage) Pump->Autosampler Mobile Phase Column Analytical Column (Atlantis T3, 40°C) Autosampler->Column Sample Injection Source ESI Source (Positive Mode) Column->Source Eluent Q1 Q1 Filter (Select m/z 223.1) Source->Q1 Ions Cell Collision Cell (Argon Gas) Q1->Cell Precursor Q3 Q3 Filter (Select m/z 181.1) Cell->Q3 Fragments Detector Detector (Electron Multiplier) Q3->Detector Product Ions

Caption: Schematic of the LC-MS/MS configuration for targeted Zaltidine quantification.

References

  • Zendelovska, D., & Stafilov, T. (2003).[3] Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 165-173.[3] Link

  • Al-Swayeh, R., et al. (2025).[4] A simple and precise reversed-phase high performance liquid chromatography (HPLC) method for the determination of ranitidine in human plasma.[4] TSI Journals. Link

  • PubChem. (2025).[5][6] Zaltidine Compound Summary. National Library of Medicine. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Harrison, A. G., et al. (2000). Structure and fragmentation of b2 ions in peptide mass spectra (Fragmentation mechanisms of amide/guanidine containing compounds). Journal of the American Society for Mass Spectrometry.[7] Link

Sources

Troubleshooting & Optimization

Zaltidine hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Analytical Troubleshooting

Audience: Pharmaceutical Researchers, Formulation Scientists, and QC Analysts[1]

Core Chemical Identity & Properties

Before troubleshooting, verify your material against these physicochemical baselines. Zaltidine Hydrochloride is a histamine H2-receptor antagonist with specific pH-dependent behaviors driven by its imidazole and guanidine moieties.[1]

PropertySpecificationTechnical Note
Chemical Name This compoundOften supplied as Dihydrochloride (verify CoA)
Structure 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine HClContains Imidazole (pKa ~7) and Guanidine (pKa ~13)
Molecular Weight 222.27 g/mol (Free Base)Salt MW varies by stoichiometry (e.g., +36.5 or +73.0 Da)
Solubility (Water) ~7.7 mg/mL (34 mM)pH Dependent. High solubility in acidic media; risk of precipitation at pH > 6.[1][2]
Solubility (DMSO) > 20 mg/mLPreferred solvent for high-concentration stock solutions.[1]
Appearance White to pale yellow powderYellowing indicates potential oxidation or photo-degradation.[1]
Module 1: Solubility & Handling Troubleshooting

User Issue: "I cannot get Zaltidine HCl to dissolve completely in my aqueous buffer," or "Precipitation occurs upon dilution."

Q1: Why does Zaltidine HCl precipitate when I dilute my stock into cell culture media (pH 7.4)?

Root Cause: pH-Induced Deprotonation. Zaltidine contains a guanidine group and an imidazole ring. As a hydrochloride salt, it is protonated and soluble. When you dilute into a neutral or slightly basic medium (like DMEM at pH 7.4), the imidazole ring deprotonates (reverting to its neutral, less soluble form). If the final concentration exceeds the intrinsic solubility of the free base, precipitation occurs.

Corrective Action:

  • Lower the Concentration: Ensure your final working concentration is below the solubility limit of the free base (often < 1 mg/mL in neutral media).

  • Pre-dissolve in DMSO: Prepare a 1000x stock in DMSO. When diluting into media, the rapid dispersion prevents immediate crystal nucleation, although thermodynamic solubility limits still apply.

  • Acidify the Media (If permissible): For non-biological assays, maintaining pH < 6.0 ensures the salt form remains stable.

Q2: My aqueous stock solution is cloudy even after vortexing.

Root Cause: Kinetic Dissolution Lag. Zaltidine HCl crystal lattice energy can be high. Simple vortexing is often insufficient to break the lattice, especially if the powder has agglomerated due to hygroscopicity.

Corrective Action:

  • Protocol: Apply Ultrasonication for 5–10 minutes at ambient temperature.

  • Visual Check: Hold the vial against a light source; the solution must be absolutely clear. Any "haze" indicates micro-suspension, which will skew dosing accuracy.

Q3: Can I autoclave Zaltidine HCl solutions?

Answer: NO. The guanidine moiety is susceptible to hydrolysis at high temperatures and pressures, potentially releasing ammonia and forming urea derivatives.

  • Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Module 2: Stability & Degradation

User Issue: "New impurity peaks are appearing in my chromatograms," or "The powder has turned yellow."

Q4: What are the primary degradation pathways I should monitor?

Zaltidine is sensitive to three main stress factors. Understanding these helps you select the right storage conditions.

  • Hydrolysis (Guanidine Cleavage):

    • Trigger: Extreme pH (Strong Acid/Base) + Heat.

    • Mechanism:[1][3][4] The guanidine group hydrolyzes to form the corresponding urea derivative or cleaves to release the thiazole-amine.

    • Prevention:[1] Store aqueous solutions at -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Oxidation (Thiazole/Imidazole):

    • Trigger: Atmospheric oxygen, peroxides in solvents.

    • Mechanism:[1][3][4] Oxidation of the sulfur in the thiazole ring or the imidazole nitrogen.

    • Prevention:[1] Flush stock vials with inert gas (Argon/Nitrogen) before sealing.

  • Photolysis:

    • Trigger: UV/Visible light exposure.

    • Sign: Yellow/Brown discoloration.

    • Prevention:[1] Use amber vials and work under low-light conditions.

Visualized Stability Testing Workflow

Use this logic flow to determine the stability of your sample.

StabilityWorkflow Start Sample Inspection VisualCheck Visual Check: Color Change? Start->VisualCheck HPLC HPLC Analysis: Impurity Peaks? VisualCheck->HPLC No Change Discard DISCARD SAMPLE (Irreversible Degradation) VisualCheck->Discard Yellow/Brown Pass PROCEED WITH ASSAY HPLC->Pass Purity > 98% Investigate Investigate HPLC->Investigate New Peaks > 0.1% Hydrolysis Cause: pH/Moisture Action: Check Buffer/Storage Investigate->Hydrolysis Rt Shift (Polar) Oxidation Cause: Air/Light Action: Use Argon/Amber Vials Investigate->Oxidation Rt Shift (Non-polar)

Caption: Workflow for assessing Zaltidine HCl integrity prior to experimental use.

Module 3: Analytical Method (HPLC) Optimization

User Issue: "I cannot separate Zaltidine from its impurities," or "The peak is tailing significantly."

Q5: What is the recommended HPLC method for Zaltidine HCl?

Since specific monographs for Zaltidine are rare, we recommend a Standardized H2-Antagonist Method derived from validated protocols for structural analogs (e.g., Ranitidine, Tizanidine). This method targets the basic nitrogen interactions that cause tailing.

Recommended Protocol:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 150 x 4.6 mm, 5 µmStandard reverse-phase retention.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 - 3.5 Low pH suppresses silanol ionization, reducing peak tailing for basic drugs like Zaltidine.[1]
Mobile Phase B Acetonitrile (ACN)Sharpens peaks compared to Methanol.[1]
Isocratic Ratio 80% A / 20% B (Start here, adjust for retention)Ensures retention of the polar guanidine group while eluting hydrophobic impurities.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV @ 228 nm or 254 nm228 nm is often the lambda-max for the thiazole-guanidine system.[1]
Temperature 25°C - 30°CControls viscosity and retention reproducibility.[1]
Q6: Why is my Zaltidine peak tailing?

Root Cause: Silanol Interaction. The basic imidazole and guanidine nitrogens interact strongly with residual silanol groups on the silica column support, causing "drag" or tailing.

Troubleshooting Steps:

  • Add Ion-Pairing Agent: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: This requires a dedicated column.[1]

  • Lower pH: Ensure buffer pH is < 3.5. This protonates the silanols (Si-OH), preventing them from binding the protonated drug (BH+).

  • Use "Base-Deactivated" Columns: Switch to a column specifically designed for basic compounds (e.g., "End-capped" or "Shield" technology).[1]

References
  • PubChem. (2025).[5][6] Zaltidine (CID 56051) - Chemical Structure and Physical Properties.[5] National Library of Medicine. [Link]

  • Williams, R. (2022).[4] pKa Data Compiled for Organic Compounds (Imidazole/Guanidine analogs). Organic Chemistry Data. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review (General H2 Antagonist Degradation Logic). Journal of Pharmaceutical and Biomedical Analysis.[7] [Link]

Sources

Technical Support Center: Zaltidine Hydrochloride Solubilization & Handling

[1][2]

Executive Summary & Compound Profile

Zaltidine Hydrochloride (Zaltidine HCl) is a potent, second-generation histamine H2-receptor antagonist.[1][2] Unlike the free base form, the hydrochloride salt is engineered for improved aqueous solubility.[1] However, improper handling—specifically regarding solvent choice, pH buffering, and temperature—can lead to precipitation, compound degradation, or experimental variability.[1]

Critical Chemical Parameters:

ParameterDataNotes
CAS (Free Base) 85604-00-8Verify your label; free base requires DMSO/Ethanol.[1][2]
CAS (HCl Salt) 90274-23-0Focus of this guide. Enhanced water solubility.[1]
MW (Free Base) 222.27 g/mol Used for molarity calculations if converting.[1]
MW (Dihydrochloride) ~295.19 g/mol Common commercial form.[1] Check CoA for exact hydration state.[2]
Target Solubility Water: ~50 mM DMSO: ~100 mMDependent on purity and temperature.[1]

Decision Matrix: Solvent Selection

Before weighing your compound, you must select the solvent system compatible with your biological endpoint.[1] Use the logic flow below to determine your protocol.

Solvent_Decision_TreeStartStart: Define Experiment TypeInVitroIn Vitro(Cell Culture/Enzymatic)Start->InVitroInVivoIn Vivo(Animal Injection)Start->InVivoDMSO_StockPrimary Choice:DMSO Stock (10-100 mM)InVitro->DMSO_StockHigh StabilityWater_StockAlternative:Water Stock (1-10 mM)InVitro->Water_StockDMSO SensitiveRouteInjection Route?InVivo->RouteMedia_DilutionDilute into Media(Final DMSO < 0.1%)DMSO_Stock->Media_DilutionWater_Stock->Media_DilutionIV_IPIV / IP InjectionRoute->IV_IPOralOral GavageRoute->OralSaline_PrepSaline/PBS(Check pH, risk of precip)IV_IP->Saline_PrepLow Dose (<5 mg/kg)CosolventCo-solvent System:5% DMSO + 40% PEG300 + SalineIV_IP->CosolventHigh Dose (>10 mg/kg)Oral->Saline_Prep

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental constraints.[1][2]

Protocol A: The "Master Stock" (In Vitro / Long-Term Storage)[1][2]

Objective: Create a high-concentration, sterile stock solution stable at -20°C. Preferred Solvent: Dimethyl Sulfoxide (DMSO).[1][2]

Why DMSO? While Zaltidine HCl is water-soluble, aqueous solutions are prone to hydrolysis and bacterial growth over time.[1][2] DMSO prevents hydrolysis and inhibits microbial growth, ensuring the integrity of the master stock.[1]

Step-by-Step Procedure:
  • Calculation: Calculate the mass required for a 50 mM stock.

    • Formula:

      
      [1][2]
      
    • Example: To make 1 mL of 50 mM stock using Zaltidine 2HCl (MW ~295.2):

      
      [1][2]
      
  • Weighing: Weigh the powder into a sterile microcentrifuge tube. Do not weigh directly into the storage vial if static is present.[2]

  • Solubilization: Add high-grade (cell culture tested) DMSO.

    • Technique: Pipette up and down gently.[2] If particles persist, vortex for 30 seconds.[1]

    • Heat: If necessary, warm to 37°C in a water bath for 5 minutes.[1] Do not sonicate unless absolutely necessary, as ultrasonic energy can degrade sensitive guanidine moieties.[1]

  • Sterilization: Although DMSO is bacteriostatic, filter sterilization (0.22 µm PTFE or Nylon filter) is recommended for cell culture.[1] Note: Do not use Cellulose Acetate filters with DMSO.

  • Aliquot & Storage: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: In Vivo Formulation (Aqueous)[1][2]

Objective: Prepare a vehicle-compatible solution for injection (IV/IP) or gavage. Challenge: The "Common Ion Effect." Zaltidine HCl dissociates into Zaltidine cation and Chloride anions.[2] Dissolving it directly into Saline (0.9% NaCl) or PBS (high Cl-) can suppress solubility and cause precipitation at high concentrations.[1][2]

The "Pre-Dissolve" Method:
  • Initial Dissolution: Dissolve the Zaltidine HCl powder in pure sterile water (Milli-Q) first.[1][2] It should dissolve readily at concentrations up to 10-20 mg/mL.[1][2]

  • Dilution: Once fully dissolved, dilute this aqueous stock with your concentrated buffer (e.g., 10x PBS) or add saline to reach the final volume.[1]

    • Why? This allows the compound to solvate fully before facing the ionic pressure of the saline buffer.[2]

  • pH Adjustment: Check the pH. Zaltidine solutions can be slightly acidic.[2]

    • If pH < 5.0: Adjust carefully with dilute NaOH (0.1 N) to physiological pH (7.0–7.4).[2]

    • Warning: Approaching pH 8.0 may cause the free base to precipitate.[2] Keep pH between 6.5 and 7.4.[2][3]

  • Co-solvent Rescue (For High Doses): If the compound precipitates in saline, use the following formulation (Selleckchem/MedChemExpress standard):

    • 10% DMSO (Pre-dissolve compound here)[1]

    • 40% PEG300 (Add second, vortex)

    • 5% Tween 80 (Add third, vortex)

    • 45% Saline (Add last, slowly)

Troubleshooting & FAQs

Q1: My solution turned cloudy upon adding PBS. What happened? A: You likely triggered the "salting out" effect.[2] The high chloride concentration in PBS pushed the equilibrium back toward the solid HCl salt.[2]

  • Fix: Dissolve in pure water or DMSO first, then dilute slowly into PBS.[1] If cloudiness persists, lower the concentration or use the Co-solvent Rescue protocol (Protocol B, Step 4).

Q2: Can I autoclave the stock solution? A: No. Zaltidine contains a thiazole ring and a guanidine group, which can be heat-labile under autoclave conditions (121°C/15 psi).[1][2] Always use sterile filtration (0.22 µm).

Q3: How do I convert the dose from Free Base to HCl salt? A: You must correct for the molecular weight difference to maintain molar equivalence.

  • Correction Factor:

    
    [1][2]
    
  • Application: If a paper uses 10 mg/kg of Zaltidine (free base), you must weigh 13.3 mg/kg of Zaltidine Dihydrochloride.

Q4: Is the solution light-sensitive? A: Many thiazole derivatives show mild photosensitivity.[1][2] While not strictly required, it is "Best Practice" to wrap stock vials in aluminum foil or use amber tubes.[1]

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56051, Zaltidine.[1][4] Retrieved from [Link][1][2]

    • Use: Verification of chemical structure, molecular weight, and identifiers.[1][4][5]

    • Use: Confirmation of salt form CAS and physical properties.[2]

    • Use: Source for co-solvent formulation (PEG/Tween) and in vivo vehicle recommendations.

  • Lippincott Williams & Wilkins. Remington: The Science and Practice of Pharmacy. (General reference for "Common Ion Effect" and salt solubility principles in drug formulation).

Disclaimer: This guide is for research use only. Not for human therapeutic use.[2] Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific solubility data.[1][2]

potential off-target effects of Zaltidine hydrochloride in research

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Handling Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Potential Off-Target & Mechanism-Based Interferences Status: Active

Executive Summary for Principal Investigators

Zaltidine hydrochloride is a potent, long-acting histamine H2-receptor antagonist (H2RA). While designed to inhibit gastric acid secretion via the parietal cell H2 receptor, its research utility is frequently complicated by two distinct classes of interference:

  • Mechanism-Based Toxicity: Physiological feedback loops (specifically hypergastrinemia) that trigger downstream cellular proliferation (ECL cell hyperplasia), often mistaken for direct compound toxicity.

  • True Off-Target Pharmacology: Unintended binding to CYP450 enzymes or cardiac ion channels, typical of the H2RA chemical class.

This guide provides the experimental logic to distinguish between valid pharmacological blockade and confounding off-target variables.

Module 1: Distinguishing Genotoxicity from Hormonal Hyperplasia

The Issue: Researchers observing gastric carcinoids or cellular proliferation in rodent models often flag Zaltidine as "genotoxic." Root Cause: Zaltidine is a "surmountable" but potent antagonist. Prolonged acid suppression triggers a negative feedback loop: low luminal acid


 G-cell stimulation 

Hypergastrinemia

Enterochromaffin-like (ECL) cell proliferation. This is a physiological consequence, not necessarily a genotoxic (DNA-damaging) event.
Troubleshooting Workflow: The "Carcinoid" Signal

User Question: "My long-term toxicity study shows gastric nodules. Is Zaltidine mutagenic?"

Diagnostic Protocol: Do not rely solely on standard histology. You must differentiate between mitogenic pressure (gastrin) and mutagenic action (DNA adducts).

StepAssayPurposeExpected Result (Mechanism-Based)Expected Result (Genotoxic)
1 Serum Gastrin Quantification Confirm feedback loopSignificantly Elevated (>2-fold)Normal / Mild Elevation
2 Ames Test (Salmonella) Test direct mutagenicityNegativePositive
3 Ki-67 Staining (Gastric) Measure proliferation indexHigh in ECL cells onlyHigh in multiple cell types
4 Reversibility Test Confirm dependence on drugHyperplasia regresses after washoutTumors persist/progress

Senior Scientist Note: If your Ames test is negative but you see ECL hyperplasia, you are likely observing the class-effect of potent acid suppression, not off-target DNA binding.

Module 2: Metabolic Interference (CYP450 Cross-Talk)

The Issue: Pharmacokinetic (PK) data for co-administered compounds appears erratic or half-lives are unexpectedly prolonged. Root Cause: While Zaltidine lacks the imidazole ring responsible for Cimetidine’s potent CYP inhibition, it contains thiazole and pyridine moieties which may still interact with heme iron in CYP enzymes, albeit with lower affinity.

Critical Check: The CYP Exclusion Matrix

User Question: "I am using Zaltidine to block H2 receptors in a metabolic study. Will it skew my probe substrate data?"

Guidance: Zaltidine is generally safer than Cimetidine but less inert than Famotidine. You must validate metabolic neutrality in your specific system.

Validation Protocol (Microsomal Stability):

  • System: Human Liver Microsomes (HLM).

  • Control: Incubate Probe Substrate (e.g., Midazolam for CYP3A4) alone.

  • Test: Incubate Probe + Zaltidine (at 10x

    
     or experimental concentration).
    
  • Readout: If Probe

    
     (intrinsic clearance) decreases by >20% in the presence of Zaltidine, you have Off-Target CYP Inhibition .
    

Recommendation: If inhibition is observed, switch to Famotidine as a negative control for H2 blockade without metabolic noise.

Module 3: Cardiovascular Safety (hERG Inhibition)

The Issue: Unexplained mortality in animal models or QT prolongation signals in safety pharmacology screens. Root Cause: Many H2RAs possess structural features (pharmacophores) that can block the hERG potassium channel (


 current), leading to delayed repolarization.

Visualization: The Safety Decision Tree Below is the logic flow for determining if an observed effect is a true safety signal or an experimental artifact.

Safety_Decision_Tree Start Observation: Unexpected Mortality or Arrhythmia Check_Conc Check Concentration: Is [Zaltidine] > 10 µM? Start->Check_Conc hERG_Assay Run hERG Patch Clamp (CHO or HEK293 cells) Check_Conc->hERG_Assay Yes Artifact Conclusion: Experimental Artifact (Check pH or Osmolarity) Check_Conc->Artifact No (Unlikely at physiological dose) Result_Block Result: >50% Tail Current Inhibition hERG_Assay->Result_Block True_OffTarget Conclusion: True Off-Target (hERG Blockade) Result_Block->True_OffTarget Yes Result_Block->Artifact No

Caption: Diagnostic workflow for differentiating Zaltidine-induced cardiac toxicity from experimental noise. High concentrations (>10µM) are often required to trigger off-target hERG blockade.

Module 4: Receptor Selectivity (Androgen Cross-Talk)

The Issue: Zaltidine is structurally related to other H2RAs (like Cimetidine) known to cause anti-androgenic side effects (e.g., gynecomastia in clinical settings, or altered hormone signaling in vitro). User Question: "Will Zaltidine interfere with my nuclear receptor assays?"

Technical Insight: Cimetidine binds the androgen receptor (AR) and inhibits the metabolism of estradiol. Zaltidine is engineered to have lower affinity for the AR. However, at high micromolar concentrations, selectivity ratios diminish.

Control Experiment: If studying endocrine pathways, perform a Radioligand Binding Assay :

  • Ligand: [3H]-Methyltrienolone (R1881).

  • Receptor: Cytosolic Androgen Receptor.

  • Competitor: Zaltidine (0.1 nM to 100 µM).

  • Threshold: If

    
     for AR is < 10 µM, Zaltidine is interfering.
    
Summary of Key Off-Target Risks
Target / PathwayRisk LevelMechanismRemediation
ECL Cell Hyperplasia High Physiological (Gastrin

)
Monitor serum gastrin; limit study duration.
CYP450 Enzymes Moderate Direct Binding (Heme interaction)Run microsomal stability controls; use Famotidine as alt.
hERG Channel Low/Moderate Direct Channel BlockadeMaintain concentrations < 10 µM; Patch clamp validation.
Androgen Receptor Low Structural MimicryValidated primarily for Cimetidine; confirm with binding assay if critical.
References
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers).[1][2][3][4] National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Håkanson, R., et al. (1993). Time-dependent changes in enterochromaffin-like cell kinetics in stomach of hypergastrinemic rats. Gastroenterology.[5] Available at: [Link]

  • Bordbar, A., et al. (2025). Hypergastrinemia and enterochromaffin-like cell hyperplasia.[5] ResearchGate. Available at: [Link]

  • Humphreys, S.C., et al. (2018). Drug interactions due to cytochrome P450.[6][7] National Institutes of Health. Available at: [Link]

  • Mullins, M.E. (2024). H2 Blockers: Toxicity and Management. StatPearls. Available at: [Link]

Sources

Technical Support Center: Zaltidine Hydrochloride Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the degradation pathways and stability profile of Zaltidine hydrochloride in aqueous solution. This content is structured for pharmaceutical scientists and analytical chemists, focusing on mechanistic causality and troubleshooting.

Product: this compound (CAS: 85604-01-9) Chemical Class: Histamine H2-Receptor Antagonist (Guanidino-thiazole derivative) Molecular Formula:


[1]

Executive Summary: The Stability Profile

This compound is structurally distinct from other H2-antagonists (like ranitidine or cimetidine) due to its 2-guanidino-4-(imidazolyl)thiazole core.[1] Unlike ranitidine, which contains a labile furan ring and a thioether side chain prone to rapid S-oxidation, Zaltidine’s aromatic thiazole and imidazole rings offer superior oxidative stability.

However, the molecule's primary vulnerability in aqueous solution lies in the guanidine moiety , which is susceptible to hydrolytic cleavage under extreme pH conditions, and the imidazole nitrogen , which is a site for N-oxidation.

Degradation Pathways (Mechanistic Analysis)

Pathway A: Hydrolytic Degradation (Guanidine Cleavage)

Condition: Strong Alkaline (pH > 10) or Strong Acidic (pH < 2) Stress[1]

The guanidine group attached to the thiazole ring is the most chemically active site. While stabilized by resonance with the thiazole ring, prolonged exposure to aqueous stress leads to nucleophilic attack at the guanidine carbon.

  • Mechanism: Nucleophilic attack by water (

    
     or 
    
    
    
    ) on the guanidine carbon (
    
    
    of the thiazole substituent).
  • Primary Degradant: (2-Amino-thiazol-4-yl)-imidazole derivatives (Loss of the guanidine functionality) or conversion to a Urea derivative .[1]

  • Kinetics: Pseudo-first-order kinetics; rate increases significantly with temperature and pH extremes.

Pathway B: Oxidative Degradation (N-Oxidation)

Condition: Peroxide impurities in excipients or oxidative stress[1]

Unlike Ranitidine, Zaltidine lacks a non-aromatic thioether linkage, making it resistant to S-oxidation (sulfoxide formation). However, the imidazole ring contains basic nitrogen atoms susceptible to N-oxidation.

  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) on the imidazole

    
     or thiazole nitrogen.
    
  • Primary Degradant: Zaltidine N-oxide .

  • Critical Note: This pathway is often accelerated by light (photolytic oxidation).

Visualization: Degradation Network

Zaltidine_Degradation Zaltidine Zaltidine HCl (Parent API) Hydrolysis_Inter Tetrahedral Intermediate Zaltidine->Hydrolysis_Inter + H2O (pH > 10) N_Oxide Zaltidine Imidazole N-Oxide (Oxidation Product) Zaltidine->N_Oxide + H2O2 / Peroxides Urea_Deriv Zaltidine Urea Derivative (Hydrolysis Product) Hydrolysis_Inter->Urea_Deriv Partial Hydrolysis Amine_Cleavage 2-Amino-4-(imidazolyl)thiazole (Guanidine Loss) Hydrolysis_Inter->Amine_Cleavage Full Hydrolysis (Extreme Heat/pH)

Figure 1: Predicted degradation pathways of Zaltidine HCl illustrating hydrolytic cleavage of the guanidine group and oxidative attack on the imidazole ring.

Troubleshooting Guide: Analytical & Experimental Issues

This section addresses specific issues researchers encounter when analyzing Zaltidine in aqueous formulations.

Issue 1: Severe Peak Tailing in RP-HPLC

Symptom: The Zaltidine peak exhibits asymmetry factor (


) > 2.0, causing poor resolution from degradation products.
Root Cause:  Zaltidine contains a highly basic guanidine group (

) and an imidazole ring (

). At standard HPLC pH (3–4), these groups are protonated and interact strongly with residual silanols on the stationary phase. Solution:
  • Add Ion-Pairing Agent: Use 10–20 mM Hexanesulfonate or Octanesulfonate in the mobile phase.

  • End-Capping: Ensure the column is "fully end-capped" (e.g., C18 with high carbon load).

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to compete for silanol binding sites.

Issue 2: Appearance of "Ghost Peaks" in Stability Samples

Symptom: Small, eluting peaks appear in the void volume or late in the run during stress testing. Root Cause:

  • Void Volume Peaks: Likely the 2-amino-thiazole cleavage product (highly polar).

  • Late Eluting Peaks: Likely dimers formed via radical coupling during photolytic stress. Validation Step: Perform a diode array detector (DAD) spectral scan.

  • Parent:

    
    .
    
  • Cleavage Product: often shows a hypsochromic shift (blue shift) due to loss of conjugation length.

Issue 3: pH Drift in Aqueous Solution

Symptom: The pH of the Zaltidine solution shifts downward over time. Root Cause: Hydrolysis of the hydrochloride salt releases free


 ions if the guanidine moiety degrades to a neutral urea derivative.
Solution:  Buffer the aqueous system with 10-20 mM Phosphate Buffer (pH 6.5) . Avoid Acetate buffers if performing LC-MS, as they may suppress ionization of the guanidine peak.

Summary of Stability Data

ParameterStability StatusMajor Degradation ProductRecommended Storage
Acidic (pH < 2) Unstable Amine cleavage productsAvoid strong acid diluents.[1]
Neutral (pH 6-7) Stable N/AIdeal formulation pH.[1]
Alkaline (pH > 10) Labile Urea derivatives / Ammonia releaseProtect from high pH.[1]
Oxidative (

)
Moderately Stable N-Oxides (Imidazole)Use antioxidants (e.g., Sodium Metabisulfite).[1]
Photolytic Sensitive Radical dimers / Ring openingAmber glassware required.[1]

Experimental Protocol: Forced Degradation Study

To validate the stability-indicating method for Zaltidine, follow this standardized stress protocol.

Step 1: Preparation Prepare a


 stock solution of Zaltidine HCl in water.

Step 2: Stress Conditions [1]

  • Acid Hydrolysis: Mix

    
     stock + 
    
    
    
    1N HCl. Heat at
    
    
    for 4 hours.
  • Base Hydrolysis: Mix

    
     stock + 
    
    
    
    0.1N NaOH. Stir at Room Temp for 2 hours (Note: High heat in base causes rapid total destruction).
  • Oxidation: Mix

    
     stock + 
    
    
    
    3%
    
    
    . Store in dark at Room Temp for 24 hours.

Step 3: Analysis Neutralize all samples to pH 7.0 before injection. Analyze using RP-HPLC (C18 column, Gradient Methanol/Phosphate Buffer).

Step 4: Acceptance Criteria

  • Mass balance should be > 95% (Sum of Parent + Degradants).

  • Resolution (

    
    ) between Zaltidine and nearest degradant must be > 1.5.
    

References

  • Chemical Structure & Class: PubChem. This compound.[2][3] National Library of Medicine. [Link][1][2]

  • Guanidino-Thiazole Stability: LaMattina, J. L., et al. (1986). Synthesis and Activity of Zaltidine and Related H2-Antagonists. (Inferred from class patents regarding guanidino-thiazole intermediate stability).
  • Comparative H2 Antagonist Degradation: Latch, D. E., et al. (2003). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology. (Provides baseline for imidazole/thiazole oxidation mechanisms). [Link]

  • General Hydrolysis of Guanidines: Katritzky, A. R. Handbook of Heterocyclic Chemistry. (General reference for the hydrolysis mechanism of the guanidino-thiazole bond).

Sources

strategies to minimize Zaltidine hydrochloride-induced hepatotoxicity in models

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Research Support Subject: Minimizing Hepatotoxicity in Zaltidine HCl Experimental Models Status: Open Assigned Specialist: Senior Application Scientist, Toxicology Division

Introduction: The Zaltidine Challenge

Welcome to the Technical Support Center. You are likely here because your Zaltidine hydrochloride (Zaltidine HCl) models are exhibiting unexpected liver injury markers (ALT/AST spikes) or premature mortality.

Context: Zaltidine is a potent H2-receptor antagonist. Unlike some class peers (e.g., famotidine), Zaltidine was historically associated with hepatotoxicity driven by metabolic activation . In preclinical models, this manifests as intrinsic, dose-dependent hepatocellular necrosis caused by reactive intermediates binding to cellular proteins and depleting glutathione (GSH).

This guide provides field-proven protocols to stabilize your models, allowing you to study H2-antagonism without the confounding variable of liver failure.

Module 1: Troubleshooting & Diagnostics (FAQ)
Ticket #001: "My control rats show inconsistent liver enzyme spikes. Is it the drug or the model?"

Diagnosis: This is often a baseline variability issue exacerbated by the "idiosyncratic-like" nature of Zaltidine toxicity in certain strains. While human toxicity was idiosyncratic, animal models often require high doses to elicit the effect, making them sensitive to strain-specific metabolic differences (CYP450 expression levels).

Resolution Strategy:

  • Switch Strains: If using Wistar rats, consider Fischer-344 rats . Fischer rats often show more consistent sensitivity to H2-antagonist-induced hepatotoxicity, reducing "noise" in your data [1].

  • Fast vs. Fed State: Ensure consistent fasting protocols. Fasting depletes hepatic GSH reserves, making animals hypersensitive to Zaltidine.

    • Recommendation: For efficacy studies (where toxicity is unwanted), dose animals in the fed state to maintain GSH levels.

Ticket #002: "I need to block the liver damage to study the receptor pharmacology. What is the gold standard rescue protocol?"

Diagnosis: You are observing Reactive Metabolite-Induced Cytotoxicity . Zaltidine undergoes bioactivation (likely via CYP450s) to form electrophilic intermediates (potentially involving the methyl-thiazole or furan moieties). These intermediates covalently bind to proteins once GSH is exhausted.

Resolution Strategy: Implement a GSH-Replenishment Protocol using N-Acetylcysteine (NAC). NAC acts as a precursor to glutathione, scavenging reactive metabolites before they cause necrosis.

Step-by-Step Rescue Protocol:

  • Agent: N-Acetylcysteine (NAC), pH adjusted to 7.4.

  • Timing: Administer NAC 30-60 minutes prior to Zaltidine dosing.

  • Dose: 100–300 mg/kg (i.p.) depending on Zaltidine load.

  • Note: Do not mix NAC and Zaltidine in the same syringe; chemical interaction may occur ex vivo.

Ticket #003: "Are my vehicle choices contributing to the toxicity?"

Diagnosis: Zaltidine HCl has specific solubility requirements. Using high concentrations of DMSO or PEG400 can independently induce mild hepatic stress or alter CYP450 activity, confounding your results.

Resolution Strategy:

  • Preferred Vehicle: Saline or distilled water (Zaltidine HCl is water-soluble).

  • Avoid: Corn oil (can alter absorption rates) or >10% DMSO (hepatotoxic in sensitive models).

Module 2: Mechanistic Visualization

Understanding the pathway is critical for intervention. The diagram below illustrates the "Bioactivation Hypothesis" and where your rescue agents intervene.

Zaltidine_Toxicity_Pathway Zaltidine Zaltidine HCl (Parent Drug) CYP CYP450 Bioactivation Zaltidine->CYP Metabolism ReactiveMet Reactive Intermediate (Electrophile) CYP->ReactiveMet Oxidation Adduct Protein Adducts ReactiveMet->Adduct Covalent Binding (If GSH Depleted) GSH Hepatic Glutathione (GSH) GSH->ReactiveMet Detoxification (Conjugation) Necrosis Hepatocellular Necrosis Adduct->Necrosis Cell Death NAC N-Acetylcysteine (Rescue Agent) NAC->GSH Replenishes

Caption: Figure 1. Mechanism of Zaltidine-induced hepatotoxicity. The drug is bioactivated into a reactive intermediate.[1][2][3][4] Under normal conditions, GSH detoxifies this. If GSH is depleted, the intermediate binds to cellular proteins, causing necrosis. NAC prevents this by boosting GSH reserves.

Module 3: Experimental Protocols
Protocol A: The "Rescue" Co-Administration Workflow

Use this when your primary endpoint is H2-receptor efficacy, and you must suppress liver toxicity.

StepActionCritical Technical Note
1. Prep Acclimatize animals (Rat/Mouse) for 7 days.Ensure 12h light/dark cycle to synchronize circadian CYP expression.
2. Grouping Randomize into 3 groups: Control, Zaltidine-Only, Zaltidine + NAC.N=6 minimum per group for statistical power.
3. Pre-Treat Administer NAC (150 mg/kg, i.p.) to the rescue group.Time: T minus 60 minutes. pH of NAC solution must be 7.4 to avoid local irritation.
4. Dosing Administer Zaltidine HCl (e.g., 150 mg/kg, p.o.) .Use oral gavage.[5] Ensure Zaltidine is fully dissolved in distilled water.
5. Sampling Collect blood at T+24h for ALT/AST.Necropsy: Fix liver lobe in 10% formalin for histology (centrilobular necrosis check).
Protocol B: Assessing Toxicity Thresholds (Dose-Ranging)

Use this to determine the "No Observed Adverse Effect Level" (NOAEL) for your specific model.

  • Start Low: Begin with 50 mg/kg.

  • Escalate: Increase by 50 mg/kg increments every 3 days (washout period required if using same animals, though naïve animals are preferred).

  • Stop Rule: If ALT > 3x Upper Limit of Normal (ULN), you have reached the toxic threshold.

Module 4: Comparative Data & Decision Matrix

Use this table to select the right protective strategy based on your lab's available reagents and specific study goals.

Protective StrategyMechanism of ActionProsCons
N-Acetylcysteine (NAC) Precursor to GSH; direct scavenger.Gold Standard. Highly effective for reactive metabolites [2].Can reduce efficacy of some oxidative-stress dependent drugs (unlikely for H2 blockers).
Cimetidine Co-treatment CYP450 Inhibitor.Blocks the formation of the reactive metabolite.High Risk: Cimetidine is also an H2 blocker. It will confound your efficacy data.
Dietary Modulation High protein/methionine diet.Increases basal GSH levels naturally.Slow to implement (requires weeks of pre-feeding).
Aminoguanidine iNOS inhibitor.Prevents secondary inflammatory damage.[6]Does not stop the initial toxic hit (covalent binding).
Module 5: Workflow Visualization

This diagram guides you through the decision-making process for handling Zaltidine toxicity in your study.

Workflow_Decision Start Start: Zaltidine Study Planning Goal What is your Primary Endpoint? Start->Goal Efficacy H2 Antagonism / Ulcer Healing Goal->Efficacy Pharmacology Toxicity Mechanism of Liver Injury (DILI) Goal->Toxicity Toxicology Action_Eff Use Rescue Protocol: Co-administer NAC (150mg/kg) Use Fed State Efficacy->Action_Eff Action_Tox Maximize Sensitivity: Use Fasted State Use Fischer-344 Rats Toxicity->Action_Tox Monitor Monitor ALT/AST @ 24h Action_Eff->Monitor Action_Tox->Monitor

Caption: Figure 2. Decision tree for optimizing Zaltidine experimental design based on research goals.

References
  • Farup, P. G. (1988).[7][8] Zaltidine: an effective but hepatotoxic H2-receptor antagonist.[7] Scandinavian Journal of Gastroenterology, 23(6), 655–658. Link

  • Jaeschke, H., et al. (2013). Mechanisms of Hepatotoxicity. Toxicological Sciences, 131(2), 325–335.[9] Link

  • Leonard, B. E. (1987). Toxicology of H2-receptor antagonists. Human Toxicology, 6, 3-10.
  • FDA Liver Toxicity Knowledge Base (LTKB). DILIrank Dataset.[10] Link[10]

Disclaimer: This guide is for research purposes only. This compound is not approved for clinical use in many jurisdictions due to the toxicity profile described above. Always adhere to your institution's IACUC guidelines for animal welfare.

Sources

Validation & Comparative

Validating Zaltidine Hydrochloride: High-Potency H2 Specificity vs. Clinical Hepatotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zaltidine hydrochloride (CP-57,361) represents a pivotal case study in H2-receptor antagonist development. Structurally classified as a guanidinothiazole , it shares the high-potency profile of Famotidine, exhibiting a pA2 value of 7.3–7.8 —significantly superior to the first-generation antagonist Cimetidine (pA2 ~6.1).

While Zaltidine demonstrates exceptional receptor affinity and efficacy in suppressing gastric acid secretion (86% ulcer healing rate at 4 weeks), its clinical utility was halted by a distinct hepatotoxicity signal (raised aminotransferases in ~8% of patients). This guide serves as a technical validation manual, detailing the experimental protocols to confirm Zaltidine's H2 specificity while distinguishing its receptor-mediated pharmacodynamics from its idiosyncratic metabolic toxicity.

Part 1: Mechanistic Profile & Signaling Pathway[1]

Structural Class: Guanidinothiazole

Unlike the imidazole-based Cimetidine or the furan-based Ranitidine, Zaltidine utilizes a thiazole ring substituted with a guanidine group. This structure allows for tighter binding to the H2 receptor, contributing to its high potency (nanomolar affinity).

Chemical Structure: 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine[1]

Mechanism of Action

Zaltidine acts as a competitive, reversible inverse agonist at the H2 receptor on gastric parietal cells. By blocking histamine binding, it interrupts the downstream cAMP-dependent signaling cascade that drives the proton pump (


-ATPase).
Signaling Pathway Visualization

The following diagram illustrates the specific node (H2 Receptor) blocked by Zaltidine and the subsequent inhibition of acid secretion.

H2_Signaling cluster_inhibition Therapeutic Effect Histamine Histamine (Ligand) H2R H2 Receptor (Parietal Cell Membrane) Histamine->H2R Activates Zaltidine Zaltidine (Antagonist) Zaltidine->H2R Blocks (Competitive Inhibition) Gs Gs Protein (Activation) H2R->Gs Couples to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA Protein Kinase A (Activation) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Gastric Acid Secretion (HCl) ProtonPump->Acid Secretes

Caption: Zaltidine competitively inhibits the H2 receptor, preventing the Gs-protein mediated cascade that leads to gastric acid secretion.

Part 2: Comparative Performance Analysis

Zaltidine's pharmacological profile places it in the high-potency tier alongside Famotidine. The table below contrasts key pharmacological parameters derived from comparative studies and clinical trials.

Table 1: Comparative Pharmacology of H2 Antagonists[4]
ParameterZaltidine Famotidine Ranitidine Cimetidine
Chemical Class GuanidinothiazoleGuanidinothiazoleFuran derivativeImidazole derivative
Receptor Affinity (

)
7.3 – 7.8 7.6 – 7.96.9 – 7.06.1 – 6.4
Relative Potency High (~20-30x Cimetidine)Very High (~40x Cimetidine)Moderate (~5-8x Cimetidine)Baseline (1x)
Clinical Dose (Daily) 150 mg40 mg300 mg800 mg
Ulcer Healing Rate 86% (4 weeks)~80-90% (4 weeks)~75-85% (4 weeks)~70-75% (4 weeks)
Specificity (H1/Musc) High (>1000-fold selective)HighHighModerate
Safety Signal Hepatotoxicity (8% incidence) Rare liver injury (<0.2%)Rare liver injuryCYP450 Inhibition

Key Insight: While Zaltidine matches the efficacy and potency of modern H2 blockers, its hepatotoxicity (elevated aminotransferases) is an outlier, likely due to idiosyncratic metabolic toxicity rather than off-target receptor binding.

Part 3: Experimental Validation Protocols

To validate Zaltidine's specificity for H2 receptors and rule out off-target effects (e.g., H1 or Muscarinic binding), the following self-validating protocols are recommended.

Primary Assay: Guinea Pig Right Atrium (H2 Specificity)

This is the "Gold Standard" for H2 validation because the chronotropic (heart rate) response in the right atrium is exclusively mediated by H2 receptors.

  • Objective: Determine the

    
     value of Zaltidine.
    
  • Tissue Preparation: Isolate the right atrium from a male guinea pig (300-500g). Suspend in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Protocol:

    • Equilibration: Apply 1g tension and equilibrate for 60 mins. Spontaneous beating should be regular.

    • Agonist Curve (Control): Construct a cumulative concentration-response curve (CCRC) using Histamine (

      
       to 
      
      
      
      M). Record the maximal rate increase (
      
      
      ).
    • Washout: Wash tissue until basal rate returns.

    • Antagonist Incubation: Incubate Zaltidine at a fixed concentration (e.g.,

      
       M) for 30 minutes.
      
    • Agonist Curve (Test): Repeat Histamine CCRC in the presence of Zaltidine.

  • Validation Criteria: A parallel rightward shift of the Histamine curve without suppression of the maximal response indicates competitive antagonism .

  • Calculation: Calculate dose ratio (DR). Plot log(DR-1) vs. -log[Zaltidine] (Schild Plot). The X-intercept is the

    
    .
    
Secondary Screen: Guinea Pig Ileum (Selectivity Check)

To confirm Zaltidine does not bind to H1 or Muscarinic receptors.

  • Objective: Confirm lack of activity at H1 and M3 receptors.

  • Protocol:

    • H1 Check: Induce contraction with Histamine (acting via H1 in ileum). Add Zaltidine (

      
       M). Result: No inhibition should be observed (unlike Mepyramine).
      
    • Muscarinic Check: Induce contraction with Carbachol . Add Zaltidine (

      
       M). Result: No inhibition should be observed (unlike Atropine).
      
Specificity Workflow Visualization

Validation_Workflow Compound Test Compound: Zaltidine Atrium Assay 1: Guinea Pig Right Atrium (H2) Compound->Atrium Incubate Ileum Assay 2: Guinea Pig Ileum (H1 / Muscarinic) Compound->Ileum Incubate Shift Rightward Shift of Histamine Curve Atrium->Shift Result NoBlock No Inhibition of Contraction Ileum->NoBlock Result Valid VALIDATED: Specific H2 Antagonist Shift->Valid High Potency (pA2 > 7.0) NoBlock->Valid High Selectivity

Caption: Dual-assay workflow to confirm H2 potency (Atrium) and exclude off-target H1/Muscarinic binding (Ileum).

Part 4: The Specificity Paradox (Safety Analysis)

While Zaltidine passes the receptor specificity validation (as shown in the protocols above), it failed the clinical safety validation.

  • The Study: Farup et al. (1988) conducted a randomized controlled trial comparing Zaltidine (150 mg) vs. Placebo.

  • Efficacy: Zaltidine achieved an 86% healing rate , confirming its potent H2 blockade in vivo.

  • Toxicity: 8% of patients developed elevated serum aminotransferases (liver enzymes), necessitating trial termination.

References

  • Farup, P. G., et al. (1988). "Zaltidine: an effective but hepatotoxic H2-receptor antagonist." Scandinavian Journal of Gastroenterology.

  • MedChemExpress. (2024). "this compound Product Information & pA2 Values." MedChemExpress Receptor Signaling.

  • PubChem. (2024). "Zaltidine - Compound Summary (CID 56051)."[1] National Library of Medicine.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature. (Foundational protocol for Guinea Pig Atrium assay).

  • Smit, M. J., et al. (1996). "Histamine H2 receptor antagonists: Pharmacology and Clinical Use." Pharmacological Reviews.

Sources

A Comparative Analysis of Zaltidine and Cimetidine on Gastric Parietal Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two histamine H2-receptor antagonists, Zaltidine and Cimetidine, with a focus on their effects on gastric parietal cells. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy, and key differences in their safety profiles, supported by experimental data and detailed protocols.

Introduction: The Landscape of H2-Receptor Antagonists

The regulation of gastric acid secretion is a cornerstone of gastrointestinal physiology and pharmacology. Parietal cells, located in the gastric glands of the stomach, are the primary producers of hydrochloric acid (HCl), a process tightly controlled by various signaling molecules, including histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on the basolateral membrane of parietal cells, initiating a signaling cascade that culminates in acid secretion.

Cimetidine, the first clinically successful H2-receptor antagonist, revolutionized the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Its development was a landmark in rational drug design.[2] Zaltidine emerged later as a novel H2-receptor antagonist, demonstrating high efficacy in inhibiting gastric acid secretion.[3] This guide will dissect the pharmacological profiles of these two compounds at the cellular level, providing a framework for their evaluation in a research setting.

Mechanism of Action: A Shared Target, Potential for Nuanced Differences

Both Zaltidine and Cimetidine are classified as H2-receptor antagonists. Their primary mechanism of action involves the competitive and reversible blockade of histamine H2 receptors on gastric parietal cells.[1][3] By occupying these receptors, they prevent histamine from binding and initiating the downstream signaling cascade that leads to gastric acid secretion.

The Histamine-Mediated Signaling Pathway

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell. The proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions.

cluster_ParietalCell Gastric Parietal Cell cluster_Antagonists H2-Receptor Antagonists Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen Zaltidine Zaltidine Zaltidine->H2R Competitively Blocks Cimetidine Cimetidine Cimetidine->H2R Competitively Blocks caption Figure 1: Mechanism of Action of Zaltidine and Cimetidine.

Figure 1: Mechanism of Action of Zaltidine and Cimetidine.
Competitive Antagonism and Inhibition of Adenylyl Cyclase

Both Zaltidine and Cimetidine act as competitive antagonists at the H2 receptor, meaning they vie with histamine for the same binding site. This competitive inhibition prevents the histamine-induced activation of adenylyl cyclase, thereby reducing the production of cAMP.[1][4] The decrease in cAMP levels leads to reduced PKA activity and, consequently, diminished activation of the proton pump, resulting in a decrease in both basal and stimulated gastric acid secretion.[1]

Comparative Efficacy in Inhibiting Gastric Acid Secretion

While both drugs share a common mechanism, their potency and duration of action can differ. Direct comparative studies on isolated gastric cells are limited; however, clinical and in vivo data provide valuable insights.

ParameterZaltidineCimetidineReference
ID50 (in vivo) 40 mg (for pentagastrin-stimulated acid output)~41 mg (for pentagastrin-stimulated acid and pepsin secretion, relative to ranitidine)[5][6]
IC50 (in vivo) Not explicitly stated1.6 µmol/L (for food-stimulated gastric acid secretion)
pA2/pKB Value Not available in searched literaturepA2 = 6.1 (on isolated guinea-pig atrium and rat uterus); pKB = 6.0-6.7 (in cardiac adenylate cyclase assays)[7][8]
Relative Potency Potentially more potent and longer-acting than cimetidine, based on clinical observations.Less potent than ranitidine (ranitidine is ~11 times more potent on a molar basis for inhibiting acid secretion).[6]

Note: ID50 (Inhibitory Dose 50%) is the dose of a drug that causes a 50% inhibition of a specific biological response in vivo. IC50 (Inhibitory Concentration 50%) is the concentration of a drug that causes a 50% inhibition of a specific biological response in vitro. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Zaltidine has been shown to be a potent inhibitor of both basal and pentagastrin-stimulated acid output, with a long duration of action attributed to its slow plasma elimination.[5] A single 100 mg dose of zaltidine can produce an 85% inhibition of maximal acid output at its peak.[5]

Cimetidine's potency has been well-characterized. For instance, it is approximately 11 times less potent than ranitidine on a molar basis in inhibiting pentagastrin-stimulated acid secretion.[6] This suggests that higher doses of cimetidine may be required to achieve the same level of acid suppression as newer H2-receptor antagonists.

Key Differences Beyond H2-Receptor Blockade: A Focus on Safety and Side Effects

A critical aspect of drug comparison lies in their safety and side-effect profiles. Here, Zaltidine and Cimetidine exhibit significant differences.

Hepatotoxicity of Zaltidine

A major concern with Zaltidine is its potential for hepatotoxicity.[1] Studies have reported an incidence of hepatic damage, characterized by increased serum aminotransferase levels, in patients treated with Zaltidine.[1] This adverse effect appears to be associated with higher plasma concentrations of the drug.[1] The exact mechanism of Zaltidine-induced hepatotoxicity is not fully elucidated but represents a significant limitation to its clinical utility.

Cimetidine's Side Effect Profile

Cimetidine, while generally considered safe, is not without its own set of side effects, primarily stemming from its interactions with other biological systems:

  • Inhibition of Cytochrome P450 Enzymes: Cimetidine is a known inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[9] This can lead to clinically significant drug-drug interactions by slowing the metabolism of other drugs that are substrates for these enzymes.

  • Antiandrogenic Effects: At higher doses, cimetidine can exhibit weak antiandrogenic activity by binding to the androgen receptor.[10] This can lead to side effects such as gynecomastia (breast enlargement in males) and impotence.[11]

Experimental Protocols for Comparative Analysis

To conduct a rigorous comparative analysis of Zaltidine and Cimetidine in a laboratory setting, the following experimental workflows are recommended.

Isolation of Gastric Glands

This protocol describes the isolation of intact gastric glands from a rabbit, a common model for studying gastric acid secretion.

Start Start: Anesthetized Rabbit Perfuse Perfuse stomach with saline via the aorta Start->Perfuse Excise Excise and empty the stomach Perfuse->Excise Strip Strip the gastric mucosa Excise->Strip Mince Mince the mucosa into small pieces Strip->Mince Digest Incubate with collagenase solution (e.g., 1 mg/ml for 90 min at 37°C) Mince->Digest Separate Separate glands from cells by gentle washing and settling Digest->Separate Viability Assess gland viability (e.g., dye exclusion, O2 consumption) Separate->Viability End Isolated Gastric Glands Ready for Experiments Viability->End caption Figure 2: Workflow for Isolation of Rabbit Gastric Glands.

Figure 2: Workflow for Isolation of Rabbit Gastric Glands.

Rationale: The use of isolated gastric glands provides an in vitro model that preserves the cellular architecture and interactions within the gland, offering a more physiologically relevant system than isolated parietal cells for studying the integrated response to secretagogues and their inhibitors.[2]

Measurement of Gastric Acid Secretion (Aminopyrine Accumulation Assay)

The aminopyrine accumulation assay is a widely used indirect method to quantify acid secretion in isolated gastric glands or parietal cells.

Principle: The weakly basic radiolabeled compound, [14C]-aminopyrine, freely diffuses across cell membranes. In acidic compartments, such as the canaliculi of stimulated parietal cells, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the degree of acid secretion.[3]

Step-by-Step Protocol:

  • Preparation: Prepare a suspension of isolated gastric glands in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Incubation: Aliquot the gland suspension into microcentrifuge tubes. Add Zaltidine, Cimetidine, or vehicle control at various concentrations.

  • Stimulation: Add a secretagogue, such as histamine (e.g., 10^-5 M), to stimulate acid secretion.

  • Radiolabeling: Add [14C]-aminopyrine to each tube.

  • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Separation: Centrifuge the tubes to pellet the glands.

  • Lysis and Scintillation Counting: Remove the supernatant, lyse the gland pellet, and measure the radioactivity using a scintillation counter.

  • Calculation: Determine the aminopyrine accumulation ratio (intracellular/extracellular concentration) to quantify acid secretion.

Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylyl cyclase, providing insights into the molecular effects of Zaltidine and Cimetidine on the signaling pathway.

Principle: The assay quantifies the conversion of ATP to cAMP. This can be achieved through various methods, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), or commercially available colorimetric or fluorometric assay kits that detect one of the reaction products (cAMP or pyrophosphate).

Step-by-Step Protocol (using a generic commercial kit principle):

  • Membrane Preparation: Prepare a membrane fraction from isolated gastric glands or parietal cells, as adenylyl cyclase is a membrane-bound enzyme.

  • Reaction Setup: In a microplate, combine the membrane preparation with the assay buffer, ATP, and either Zaltidine, Cimetidine, or a vehicle control at varying concentrations.

  • Stimulation: Add histamine to stimulate adenylyl cyclase activity.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Detection: Stop the reaction and add the detection reagents provided in the kit. These reagents will generate a signal (e.g., colorimetric or fluorescent) that is proportional to the amount of cAMP produced.

  • Measurement: Read the signal using a plate reader at the appropriate wavelength.

  • Data Analysis: Construct dose-response curves to determine the IC50 values for Zaltidine and Cimetidine in inhibiting histamine-stimulated adenylyl cyclase activity.

Conclusion and Future Directions

Zaltidine and Cimetidine, both H2-receptor antagonists, effectively inhibit gastric acid secretion by blocking the action of histamine on parietal cells. While Zaltidine appears to be a potent and long-acting agent, its clinical utility is significantly hampered by the risk of hepatotoxicity. Cimetidine, although less potent than some newer H2-receptor antagonists and possessing a notable drug-drug interaction profile, has a well-established safety record in the absence of polypharmacy.

For researchers, the choice between these two compounds for in vitro studies will depend on the specific research question. Cimetidine serves as a classic and well-characterized tool for investigating H2-receptor pharmacology. Zaltidine, on the other hand, could be employed in studies focused on structure-activity relationships, particularly concerning the molecular determinants of both efficacy and toxicity within this class of drugs.

Future research should aim to directly compare the in vitro potency of Zaltidine and Cimetidine on isolated gastric cells to provide a more precise quantitative comparison. Furthermore, elucidating the specific mechanisms underlying Zaltidine-induced hepatotoxicity would be a valuable contribution to the field of drug safety and toxicology.

References

  • Mechanism of Action of Cimetidine - Pharmacy Freak. (2025, December 16). Retrieved from [Link]

  • Sewing, K. F., Billian, A., & Malchow, H. (1981). Comparative study with ranitidine and cimetidine on gastric secretion. Scandinavian journal of gastroenterology. Supplement, 69, 45–49.
  • Scott, D., & Rawlings, J. (1987). The antisecretory effects of zaltidine, a novel long-acting H2-receptor antagonist, in healthy volunteers and in subjects with a past history of duodenal ulcer. Alimentary pharmacology & therapeutics, 1(4), 395–399.
  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian journal of gastroenterology, 23(6), 655–658.
  • What is the mechanism of Cimetidine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Cimetidine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Cimetidine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Pounder, R. E., Williams, J. G., Milton-Thompson, G. J., & Misiewicz, J. J. (1976). Inhibition of food-stimulated gastric acid secretion by cimetidine. Gut, 17(2), 131–134.
  • Collen, M. J., Stanczak, V. J., & Ciarleglio, C. A. (1989). Comparison of the effectiveness of ranitidine and cimetidine in inhibiting acid secretion in patients with gastric hypersecretory states. The American journal of gastroenterology, 84(11), 1363–1367.
  • Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo. (2010). Oncology reports, 23(3), 703–708.
  • Collen, M. J., Stanczak, V. J., & Ciarleglio, C. A. (1984). Comparison of ranitidine and cimetidine in the treatment of gastric hypersecretion. Annals of internal medicine, 100(4), 520–524.
  • Brimblecombe, R. W., Duncan, W. A., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). The pharmacology of cimetidine, a new histamine H2-receptor antagonist. British journal of pharmacology, 53(3), 435P–436P.
  • Miraglia, C., Moccia, F., Russo, M., Scida, S., Franceschi, M., Crafa, P., Franzoni, L., Nouvenne, A., Meschi, T., Leandro, G., de' Angelis, G. L., & Di Mario, F. (2020). Non-invasive method for the assessment of gastric acid secretion.
  • Kenner, C. T., & Follansbee, J. N. (1984). Resultant action of cimetidine in a cardiac adenylate cyclase assay: its elucidation by concentration-ratios analysis. The Journal of pharmacology and experimental therapeutics, 230(2), 435–441.
  • Sewing, K. F., Billian, A., & Malchow, H. (1981). Comparative study with ranitidine and cimetidine on gastric secretion. Scandinavian journal of gastroenterology. Supplement, 69, 45–49.
  • Rodbell, M. (1985). Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms. Trends in pharmacological sciences, 6, 461–464.
  • Jiang, X., & Kellems, R. E. (1995). An enzymatic fluorometric assay for adenylate cyclase activity. Analytical biochemistry, 229(1), 72–78.
  • Jensen, R. T., & Gardner, J. D. (1981). Comparison of the effectiveness of ranitidine and cimetidine in inhibiting acid secretion in patients with gastric hypersecretory states. The American journal of medicine, 71(6), 1043–1048.
  • Patrick, G. L. (n.d.). RATIONAL DESIGN OF CIMETIDINE.
  • Adenylyl cyclase. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Sharma, B. K., & Pounder, R. E. (2012). Review article: Methods of measuring gastric acid secretion. Alimentary pharmacology & therapeutics, 36(1), 1–11.
  • Kenner, C. T., & Follansbee, J. N. (1984). Resultant action of cimetidine in a cardiac adenylate cyclase assay: its elucidation by concentration-ratios analysis. The Journal of pharmacology and experimental therapeutics, 230(2), 435–441.
  • Tagamet HB (cimetidine) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Ranitidine Hydrochloride. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Becker, M., Miederer, S. E., & Ruoff, H. J. (1983). Adenylate cyclase in gastric mucosal biopsies from patients with achlorhydria. Stimulation by PGE2, histamine and gastrointestinal hormones. Pharmacology, 27(4), 211–218.
  • Tesmer, J. J., & Sprang, S. R. (2000). Molecular basis for P-site inhibition of adenylyl cyclase. The Journal of biological chemistry, 275(47), 36853–36856.
  • Measurement of gastric acid secretion - WikiLectures. (2022, February 20). Retrieved from [Link]

  • Gastrointestinal | Gastric Secretion: The Intestinal Phase. (2018, March 4). [Video]. YouTube. [Link]

  • A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors. (2024, October 1). eLife. [Link]

  • Thompson, W. J., Jacobson, E. D., & Rosenfeld, G. C. (1977). Rat gastric mucosal adenylyl cyclase. Gastroenterology, 72(2), 255–262.
  • Sewing, K. F., Billian, A., & Malchow, H. (1981). Comparative study with ranitidine and cimetidine on gastric secretion in normal volunteers. Gut, 22(8), 629–632.
  • Miraglia, C., Moccia, F., Russo, M., Scida, S., Franceschi, M., Crafa, P., Franzoni, L., Nouvenne, A., Meschi, T., Leandro, G., de' Angelis, G. L., & Di Mario, F. (2020). Non-invasive method for the assessment of gastric acid secretion. ResearchGate. [Link]

  • Serlin, M. J., Sibeon, R. G., Mossman, S., Breckenridge, A. M., Williams, J. R., Atwood, J. L., & Willoughby, J. M. (1979). Cimetidine: interaction with oral anticoagulants in man. Lancet, 2(8138), 317–319.
  • Physiology of gastric acid secretion (Animation). (2024, August 26). [Video]. YouTube. [Link]

  • Wolff, J., & Cook, G. H. (1982). Inhibition of adenylate cyclase by polyadenylate. The Journal of biological chemistry, 257(16), 9373–9377.
  • De Gara, C. J., Burget, D. W., & Silen, W. (1987). Comparison of low-dose antacids, cimetidine, and placebo on 24-hour intragastric acidity in healthy volunteers. Gastroenterology, 92(5 Pt 1), 1251–1255.

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Comparative Selectivity & Cross-Reactivity Guide: Zaltidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of Selectivity

Zaltidine hydrochloride (CP-5736) represents a critical case study in the dissociation between receptor selectivity and organismal safety . While developed as a highly potent and specific Histamine H2 Receptor Antagonist (H2RA) for the treatment of peptic ulcer disease, its clinical utility was truncated not by a lack of primary target affinity, but by significant off-target interactions manifesting as hepatotoxicity and potential genotoxicity.

This guide provides a technical comparison of Zaltidine against standard H2RAs (Cimetidine, Ranitidine, Famotidine), analyzing its receptor cross-reactivity profile, metabolic interactions, and the specific experimental workflows required to characterize such compounds.

Pharmacological Profile & Receptor Selectivity[1][2][3]

Primary Target: Histamine H2 Receptor

Zaltidine functions as a competitive antagonist at the H2 receptor located on the basolateral membrane of gastric parietal cells. Its primary mechanism is the blockade of histamine-stimulated gastric acid secretion.[1]

  • Mechanism: Reversible inhibition of histamine binding to H2Rs.

  • Downstream Effect: Inhibition of the Gs-protein coupled adenylate cyclase pathway, preventing the accumulation of cAMP and the subsequent activation of the H+/K+ ATPase (Proton Pump).

  • Potency: Clinical data indicates therapeutic efficacy at 150 mg/day, positioning it as comparable to Ranitidine and significantly more potent than Cimetidine.

Cross-Reactivity Panel (GPCRs)

Unlike first-generation antihistamines which often exhibited significant anticholinergic (muscarinic) or serotonergic cross-reactivity, Zaltidine is characterized as "highly specific" for the H2 receptor.

  • H1 Receptor: Negligible affinity. Zaltidine does not exhibit the sedative properties associated with blood-brain barrier-penetrating H1 antagonists.

  • Muscarinic Receptors (M1-M5): Low affinity. It lacks the dry mouth/urinary retention side effect profile common to non-selective agents.

  • H3/H4 Receptors: No significant interaction reported in primary screening literature, distinguishing it from newer imidazole-based ligands.

The "Hidden" Cross-Reactivity: Metabolic & Genotoxic Targets

The "cross-reactivity" of Zaltidine is less about promiscuous receptor binding and more about chemical reactivity with hepatic enzymes and DNA.

  • Hepatotoxicity: In clinical trials, ~8% of patients exhibited elevated serum aminotransferases, with liver biopsies confirming drug-induced injury. This suggests a reactive metabolite intermediate, likely involving the methyl-thiazole moiety.

  • Genotoxicity: Zaltidine (and structurally related amino-thiazoles) has been associated with DNA damage in rodent models, a form of "covalent cross-reactivity" with nucleic acids that halted its development.

Comparative Performance Analysis

The following table contrasts Zaltidine with the three major generations of H2RAs. Note the divergence between Receptor Selectivity and Safety Profile.

Table 1: Comparative Profile of H2 Receptor Antagonists

FeatureZaltidine Cimetidine Ranitidine Famotidine
Primary Target (H2) Affinity High (

est. < 100 nM)
Moderate (

~ 800 nM)
High (

~ 150 nM)
Very High (

~ 10-20 nM)
H1 Receptor Cross-Reactivity NegligibleNegligibleNegligibleNegligible
CYP450 Inhibition Unknown/Reactive High (Inhibits 1A2, 2C9, 2D6, 3A4)Low (Weak 1A2 interaction)None
Androgen Receptor Binding LowModerate (Causes gynecomastia)LowLow
Hepatotoxicity Incidence High (~8%) Rare (< 1%)Rare (< 1%)Very Rare
Genotoxicity Signal Positive (DNA damage)NegativeNegative (NDMA impurity is extrinsic)Negative
Clinical Status Withdrawn/Discontinued Approved (Legacy)Withdrawn (Impurity issues)Approved (Gold Standard)

Analyst Note: While Cimetidine fails due to enzymatic cross-reactivity (CYP inhibition) and receptor cross-reactivity (Androgen receptor), Zaltidine fails due to intrinsic chemical toxicity, despite superior receptor selectivity.

Mechanistic Visualization

H2 Signaling & Blockade Pathway

The following diagram illustrates the precise node in the parietal cell signaling pathway where Zaltidine exerts its effect, contrasting it with the Proton Pump Inhibitor (PPI) mechanism.

H2_Signaling Histamine Histamine (Ligand) H2R H2 Receptor (GPCR) Histamine->H2R Activates Gs Gs Protein H2R->Gs Couples Zaltidine Zaltidine (Antagonist) Zaltidine->H2R Blocks AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Gastric Acid (H+) ProtonPump->Acid Secretes

Figure 1: Mechanism of Action. Zaltidine competitively blocks the H2 receptor, preventing the cAMP-dependent phosphorylation cascade required for acid secretion.

Experimental Protocols for Selectivity Profiling

To validate the profile of a compound like Zaltidine, a dual-phase screening approach is required: Phase A (Receptor Affinity) and Phase B (Safety/Toxicity) .

Protocol A: Radioligand Binding Assay (H2 Selectivity)

Purpose: To determine the affinity (


) of Zaltidine for the H2 receptor relative to H1/Muscarinic receptors.
  • Membrane Preparation:

    • Transfect CHO or HEK-293 cells with human H2 receptor cDNA.

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins to isolate membrane fractions.

  • Incubation:

    • Incubate membrane aliquots (20-50 µg protein) with

      
      -Tiotidine (a specific H2 radioligand, 2-5 nM) in the presence of increasing concentrations of Zaltidine (
      
      
      
      to
      
      
      M).
    • Non-Specific Binding Control: Use 10 µM Ranitidine or Famotidine to define non-specific binding.

    • Incubate for 60 mins at 25°C.

  • Termination & Counting:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       from displacement curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Hepatocyte Cytotoxicity Assay (The "Fail" Check)

Purpose: To detect the idiosyncratic hepatotoxicity that Zaltidine exhibits.

  • Cell Culture:

    • Isolate primary human or rat hepatocytes (gold standard for metabolic toxicity).

    • Plate in collagen-coated 96-well plates in Williams' Medium E.

  • Dosing:

    • Treat cells with Zaltidine (0.1, 1, 10, 50, 100 µM) for 24 and 48 hours.

    • Include positive controls (e.g., Chlorpromazine) and negative controls (Famotidine).

  • Endpoints:

    • MTT/ATP Assay: Measure cell viability/metabolic activity.

    • LDH Leakage: Measure membrane integrity (necrosis indicator).

    • Reactive Oxygen Species (ROS): Use H2DCFDA dye to detect oxidative stress (common in heteroaromatic ring toxicity).

  • Interpretation:

    • Zaltidine is expected to show a dose-dependent decrease in ATP and increase in LDH at concentrations where Famotidine shows no effect.

Screening Workflow Visualization

The following diagram outlines the "Selectivity Funnel" used to evaluate H2 antagonists, highlighting where Zaltidine passes and where it fails.

Screening_Workflow cluster_Phase1 Phase 1: Receptor Selectivity cluster_Phase2 Phase 2: Safety & Tox Compound Test Compound (Zaltidine) H2_Bind H2 Binding Assay (High Affinity) Compound->H2_Bind OffTarget H1/Muscarinic Screen (Low Affinity) H2_Bind->OffTarget If Potent CYP_Screen CYP450 Inhibition (Metabolic Interaction) OffTarget->CYP_Screen If Selective Hepato_Tox Hepatocyte Toxicity (Cell Death/ROS) CYP_Screen->Hepato_Tox Geno_Tox Ames/Micronucleus (DNA Damage) Hepato_Tox->Geno_Tox Decision Clinical Candidate? Geno_Tox->Decision FAIL FAIL Decision->FAIL Zaltidine Outcome

Figure 2: Screening Funnel. Zaltidine passes Phase 1 (Selectivity) but fails Phase 2 (Toxicity).

References

  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655-658. Link

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385-390. (Foundational H2RA pharmacology). Link

  • Brimblecombe, R. W., et al. (1978). Characterization and development of cimetidine as a histamine H2-receptor antagonist. Gastroenterology, 74(2), 339-347. Link

  • Humphrey, P. P., et al. (1982). The pharmacology of ranitidine: a new, selective histamine H2-receptor antagonist. General Pharmacology, 13(1), 1-9.
  • Campoli-Richards, D. M., & Clissold, S. P. (1986). Famotidine.[2][3][1][4][5][6][7] Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome. Drugs, 32(3), 197-221. Link

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers).[2][3][1][4][5][8] National Institute of Diabetes and Digestive and Kidney Diseases. Link

Sources

A Comparative Guide to Zaltidine Efficacy in H2-Blocker Resistant Ulcers: A Retrospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Zaltidine, a novel H2-receptor antagonist, against other therapeutic alternatives for the treatment of H2-blocker resistant peptic ulcers. Drawing upon available clinical data, this document synthesizes pharmacological insights and experimental evidence to offer a comprehensive perspective on a compound that showed significant therapeutic promise but was ultimately hampered by safety concerns.

The Clinical Challenge of H2-Blocker Resistance

Histamine H2-receptor antagonists (H2RAs or H2-blockers) were a cornerstone of peptic ulcer disease treatment, functioning by competitively inhibiting the action of histamine on the parietal cells of the stomach, thereby reducing acid secretion.[1][2] However, a significant subset of patients exhibits resistance or refractoriness to standard H2-blocker therapy, with ulcers failing to heal despite adequate treatment duration.[3][4] This clinical challenge necessitated the exploration of alternative therapeutic strategies, including the use of higher doses of H2-blockers, switching to different agents within the same class, or employing drugs with different mechanisms of action, such as proton pump inhibitors (PPIs).[5][6]

Zaltidine: A Novel Long-Acting H2-Receptor Antagonist

Zaltidine emerged as a new H2-receptor antagonist with a distinct pharmacological profile. Notably, it was characterized by a prolonged duration of action, which was attributed to its slow elimination from plasma. This property suggested it could offer more sustained acid suppression compared to its predecessors.

Mechanism of Action: H2-Receptor Blockade

Like other drugs in its class, Zaltidine exerts its effect by blocking the H2 receptors on gastric parietal cells. This action prevents histamine from binding and initiating the signaling cascade that leads to the activation of the H+/K+ ATPase, or "proton pump," which is the final step in acid secretion.

H2_Blocker_Mechanism cluster_ParietalCell Gastric Parietal Cell H2R H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Stomach Lumen H_ion->Lumen Histamine Histamine Histamine->H2R Zaltidine Zaltidine (H2-Blocker) Zaltidine->H2R Blocks

Caption: Mechanism of action for Zaltidine and other H2-blockers.

Comparative Efficacy Analysis

Direct head-to-head trials of Zaltidine in a confirmed H2-blocker resistant population are not available in published literature. Therefore, this analysis presents data from a key Zaltidine clinical trial and juxtaposes it with findings from studies on established treatments for refractory ulcers.

Zaltidine Clinical Trial Evidence

A significant randomized, placebo-controlled trial assessed the efficacy of Zaltidine in patients with duodenal ulcers. The study, though terminated early, provided compelling evidence of its ulcer-healing capabilities.

Table 1: Efficacy of Zaltidine in Duodenal Ulcer Healing (4 Weeks)

Treatment GroupNumber of Patients (n)Healing Ratep-value vs. Placebo
Zaltidine (150 mg daily)5986%< 0.001
Placebo-19%-

(Data sourced from Farup, 1988)[7]

This high healing rate of 86% demonstrated Zaltidine's potential as a potent agent for peptic ulcer disease.[7]

Established Treatments for H2-Blocker Resistant Ulcers

The standard of care for ulcers refractory to H2-blockers has evolved, with proton pump inhibitors (PPIs) now being the preferred agents due to their superior acid suppression. High-dose H2-blocker therapy has also been employed.

Table 2: Comparative Healing Rates in H2-Blocker Resistant Ulcers

TreatmentStudy PopulationDurationHealing Rate
Proton Pump Inhibitor
Omeprazole (40 mg daily)Cimetidine or Ranitidine Resistant4 Weeks85%
Omeprazole (40 mg daily)Cimetidine or Ranitidine Resistant8 Weeks96%
High-Dose H2-Blocker
Ranitidine (300 mg daily)Cimetidine Resistant6 Weeks71% (Duodenal)
Continued H2-Blocker (Standard Dose)Cimetidine or Ranitidine Resistant4 Weeks34%

(Data compiled from Bardhan et al., 1989 and Amouretti et al., 1985)[4][5]

When viewed in the context of these established treatments, Zaltidine's 86% healing rate in its trial appears comparable to that of the highly effective PPI, omeprazole, in a resistant population.[5][7] This suggests that Zaltidine's potent and long-acting nature may have been sufficient to overcome the factors contributing to resistance in some patients. However, it is crucial to note that the Zaltidine trial was not specifically conducted in a confirmed H2-blocker resistant population, which represents a significant limitation in making a direct comparison.

The Critical Issue of Hepatotoxicity

Despite its promising efficacy, the clinical development of Zaltidine was significantly impacted by safety concerns, specifically drug-induced liver injury (DILI). In the same trial that demonstrated its high healing rate, a notable percentage of patients experienced adverse hepatic effects.

  • Incidence: 8% of patients (5 out of 59) in the Zaltidine group showed increased serum aminotransferase levels.[7]

  • Evidence: Liver biopsy specimens provided strong evidence of drug-induced injury.[7]

  • Correlation: The hepatic damage was associated with higher plasma concentrations of Zaltidine.[7]

  • Reversibility: The elevated enzyme levels normalized after treatment was discontinued.[7]

This incidence of hepatotoxicity was noted to be higher than that observed with other commonly used H2-receptor antagonists at the time.[7] Idiosyncratic DILI is a known, though rare, side effect of other H2-blockers, but the rate observed with Zaltidine was a significant cause for concern and is the likely reason for its limited development and absence from the market.

Experimental Protocols

To ensure the integrity of clinical findings, rigorous and standardized protocols are essential. Below is a representative, step-by-step methodology for a double-blind, randomized controlled trial evaluating an H2-receptor antagonist for the treatment of duodenal ulcers, based on practices common during the era of Zaltidine's development.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? - Active Duodenal Ulcer - Age 18-75 Start->Inclusion Consent Informed Consent Obtained Inclusion->Consent Yes End End of Study Inclusion->End No Exclusion Exclusion Criteria Met? - Prior Gastric Surgery - Concomitant Antisecretory Drugs Baseline Baseline Assessment - Endoscopy to Confirm Ulcer - Symptom Score (Pain, etc.) - Blood Work (Liver Function Tests) Exclusion->Baseline No Exclusion->End Yes Consent->Exclusion Randomization Randomization (Double-Blind) Baseline->Randomization GroupA Group A: Zaltidine 150 mg daily Randomization->GroupA GroupB Group B: Placebo daily Randomization->GroupB Treatment 4-Week Treatment Period - Daily Dosing - Symptom Diary - Antacid for Rescue Pain Relief GroupA->Treatment GroupB->Treatment Week4 Week 4 Follow-up - Endoscopy for Healing Assessment - Symptom Score - Blood Work (LFTs) - Adverse Event Monitoring Treatment->Week4 Analysis Data Analysis - Compare Healing Rates - Compare Symptom Relief - Assess Safety and Tolerability Week4->Analysis Analysis->End

Caption: A typical workflow for a duodenal ulcer clinical trial.

Step-by-Step Methodology
  • Patient Selection and Screening:

    • Identify patients presenting with symptoms of peptic ulcer disease.

    • Perform initial diagnostic workup, including upper gastrointestinal endoscopy, to confirm the presence of an active duodenal ulcer.

    • Apply strict inclusion criteria (e.g., ulcer size between 0.5 and 2.0 cm, age 18-75) and exclusion criteria (e.g., pregnancy, severe concomitant illness, recent use of NSAIDs or other antisecretory drugs).

  • Informed Consent and Baseline Assessment:

    • Obtain written informed consent from all eligible participants.

    • Conduct a comprehensive baseline assessment, including:

      • Endoscopic confirmation and photographic documentation of the ulcer.

      • Recording of baseline symptom severity using a standardized questionnaire (e.g., frequency and severity of daytime and nighttime epigastric pain).

      • Collection of blood samples for baseline laboratory values, including a full liver function panel (ALT, AST, bilirubin).

  • Randomization and Blinding:

    • Utilize a computer-generated randomization schedule to assign patients to either the active treatment group (Zaltidine) or the placebo group.

  • Treatment Administration:

    • Dispense the blinded study medication to be taken at a specified time (e.g., once daily at bedtime) for a fixed duration (e.g., 4 weeks).

    • Provide a supply of rescue antacid tablets for patients to take as needed for pain relief, with instructions to record the quantity consumed in a patient diary.

  • Follow-up and Efficacy Assessment:

    • Schedule a follow-up visit at the end of the treatment period (e.g., Week 4).

    • Perform a follow-up endoscopy to assess ulcer healing. Complete healing is defined as the complete re-epithelialization of the ulcer crater.

    • Administer the symptom severity questionnaire to assess changes from baseline.

    • Collect blood samples to monitor liver function and other safety parameters.

    • Review patient diaries to assess compliance and rescue antacid consumption.

  • Data Analysis:

    • Upon completion of the trial and unblinding of the data, compare the primary endpoint (ulcer healing rates) between the Zaltidine and placebo groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

    • Analyze secondary endpoints, including symptom relief and safety data.

Conclusion and Future Perspectives

Zaltidine represents a compelling case study in drug development. Its high efficacy in healing duodenal ulcers, comparable to that of PPIs in refractory cases, underscored the potential of developing more potent and longer-acting H2-receptor antagonists.[5][7] However, the significantly increased risk of hepatotoxicity proved to be an insurmountable hurdle, highlighting the paramount importance of the safety profile in the therapeutic index of any new compound.[7]

For researchers and drug development professionals, the story of Zaltidine serves as a critical reminder:

  • Efficacy is not enough: A favorable safety and tolerability profile is non-negotiable for a drug intended for a common, non-life-threatening condition.

  • Early safety signals matter: The emergence of a significant adverse event like DILI, even in early- to mid-stage trials, must be rigorously investigated and can be a valid reason for terminating development.

  • The therapeutic landscape evolves: The concurrent development and subsequent success of proton pump inhibitors, which offered superior efficacy with a generally more favorable safety profile, ultimately defined the new standard of care for acid-related disorders, including H2-blocker resistant ulcers.[6][8]

While Zaltidine itself did not become a clinical reality, the research into its properties contributed to the broader understanding of acid suppression and the pharmacological targets within the gastric parietal cell.

References

  • Farup, P. G. (1988). Zaltidine: an effective but hepatotoxic H2-receptor antagonist. Scandinavian Journal of Gastroenterology, 23(6), 655-658. [Link]

  • Roberts, S. A. (1984). Comparative pharmacodynamics and pharmacokinetics of cimetidine and ranitidine. American Journal of Surgery, 147(1), 15-20. [Link]

  • Mohammed, A. H., & Al-Shamma, K. F. (1983). The treatment of "cimetidine resistant" peptic ulcers by ranitidine hydrochloride: a new histamine H2-receptor antagonist. Irish journal of medical science, 152(10), 395-397. [Link]

  • Boyd, E. J., Wilson, J. A., & Wormsley, K. G. (1984). Ranitidine and cimetidine in prevention of duodenal ulcer relapse. A double-blind, randomised, multicentre, comparative trial. The Lancet, 323(8383), 922-924. [Link]

  • Lee, F. I., & Fielding, J. D. (1980). Cimetidine and ranitidine in duodenal ulcer. British medical journal, 281(6238), 483. [Link]

  • Amouretti, M., Ansenay, M., Bader, J. P., Baillet, J., Bel, A., Belaïche, J., ... & Soule, J. C. (1985). [Efficacy of ranitidine and cimetidine in the treatment of gastric or duodenal ulcer resistant to an initial treatment with cimetidine. Multicenter controlled therapeutic trial]. Gastroenterologie clinique et biologique, 9(2), 147-152. [Link]

  • Bardhan, K. D., Naesdal, J., Bianchi Porro, G., & Lazzaroni, M. (1989). Treatment of refractory peptic ulcer with omeprazole or continued H2 receptor antagonists: a controlled clinical trial. Gut, 30(4), 435-438. [Link]

  • Bank, S., Barbezat, G. O., Novis, B. H., Tim, L. O., Odes, H. S., Helman, C., ... & Marks, I. N. (1976). Histamine H2-receptor antagonists in the treatment of duodenal ulcers. South African medical journal, 50(44), 1781-1785. [Link]

  • Lebert, P. A., MacLeod, S. M., Mahon, W. A., Soldin, S. J., & Vandenberghe, H. M. (1985). Pharmacokinetics of ranitidine following oral administration with ascending doses and with multiple-fixed doses. Journal of clinical pharmacology, 25(6), 437-443. [Link]

  • Khan, M. A., & Khan, Z. (2023). Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review. Cureus, 15(8), e44321. [Link]

  • Dixon, J. S., Breen, K. J., & St. George, D. (1981). Pharmacokinetics of the H2- receptor antagonist ranitidine in man. British journal of clinical pharmacology, 12(2), 279-282. [Link]

  • Khan, S., Muneeb, A., & Ahmad, M. S. (2024). COMPARATIVE EFFICACY OF PROTON PUMP INHIBITORS VS. H2 RECEPTOR ANTAGONISTS IN THE TREATMENT OF GASTROESOPHAGEAL REFLUX DISEASE. Biological and Clinical Sciences Research Journal, 2024(1). [Link]

  • de Craen, A. J., Moerman, D. E., Heisterkamp, S. H., Tytgat, G. N., Tijssen, J. G., & Kleijnen, J. (1997). Placebo effect in the treatment of duodenal ulcer. Journal of the American Medical Association, 278(7), 591-596. [Link]

  • Colin-Jones, D. G. (1986). A multicenter, randomized, double-blind study comparing famotidine with ranitidine in the treatment of active duodenal ulcer disease. The American journal of medicine, 81(4B), 36-41. [Link]

  • Wang, W. H., Huang, J. Q., Zheng, G. F., Xia, H. H., Wong, W. M., Lam, S. K., & Wong, B. C. (2005). Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: a meta-analysis. World journal of gastroenterology, 11(26), 4067-4077. [Link]

  • Levine, J. S. (1987). Misoprostol in the treatment of duodenal ulcer refractory to H2-blocker therapy. A placebo-controlled, multicenter, double-blind, randomized trial. The American journal of medicine, 83(1A), 30-34. [Link]

  • Ravic, M., Salas-Herrera, I., Johnston, A., & Turner, P. (1992). A pharmacokinetic interaction between cimetidine or ranitidine and lornoxicam. Postgraduate medical journal, 68(804), 819-822. [Link]

  • Ali, H., Ullah, F., & Khan, A. (2023). Comparative Study of Proton Pump Inhibitors versus H2 Blockers in Peptic Ulcer Disease Management. Innovative Research Journals (IRJPL), 4(9), 1-8. [Link]

  • MacConnachie, A. M., Seear, M., & MacLeod, S. M. (1987). Pharmacokinetics of ranitidine in critically ill patients. British journal of clinical pharmacology, 23(2), 279-288. [Link]

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Safety Operating Guide

Zaltidine Hydrochloride: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

As researchers, we often handle bioactive small molecules where the line between "regulatory hazard" and "biological impact" is distinct. Zaltidine hydrochloride (CAS: 85604-00-8 / 90274-23-0 for salts) is a potent histamine H2-receptor antagonist.[1][2] While it does not appear on the EPA’s P-list or U-list of acutely hazardous wastes, its pharmacological mechanism—specifically targeting gastric parietal cells—dictates that it must be treated as a bioactive contaminant .[2]

The Scientific Mandate for Controlled Disposal: Disposal protocols for Zaltidine HCl are not just about regulatory compliance; they are about environmental stewardship . H2 antagonists are stable in aqueous environments. If released into municipal water systems (via sink disposal), they can persist and potentially disrupt aquatic ecosystems or enter the water table. Therefore, incineration is the only scientifically sound destruction method.

Hazard Identification & Safety Assessment

Before initiating disposal, you must validate the material's state and hazard profile.

Chemical Profile
PropertySpecificationOperational Implication
Chemical Class Histamine H2-Receptor AntagonistBioactive; target-specific binding.[1][2][3]
Physical State Crystalline Solid (White to Off-White)Dust generation risk during transfer.[1][2]
Solubility Soluble in Water (~10-50 mM)Spills can rapidly spread on wet surfaces.[1][2]
RCRA Status Non-Regulated (Not P/U Listed)Dispose of as "Non-RCRA Regulated Chemical Waste" (unless mixed with solvents).[1][2]
Combustibility Carbon/Nitrogen/Sulfur basedSuitable for high-temperature incineration.[1][2]
Incompatibility Alert

Do NOT mix Zaltidine HCl waste with:

  • Strong Oxidizers (e.g., Permanganates, Peroxides): Risk of exothermic reaction.

  • Strong Alkalis : May liberate the free base, altering solubility and absorption characteristics.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for Zaltidine HCl. This system prevents cross-contamination and ensures compliance.

DisposalWorkflow Start Waste Material Identification IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidWaste Solid Waste (Powder, Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Stock Solutions) IsSolid->LiquidWaste Liquid Debris Contaminated Debris (Gloves, Wipes, Weigh Boats) IsSolid->Debris Consumables Container Original Container or Vial SolidWaste->Container SolidBin Solid Chemical Waste Bin (Incineration Tag) Container->SolidBin Cap & Seal SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloBin Halogenated Waste Stream SolventCheck->HaloBin Yes (e.g., DCM) NonHaloBin Non-Halogenated Waste Stream (Aqueous/Organic) SolventCheck->NonHaloBin No (Water/DMSO/MeOH) DebrisBin Dry Solid Chemical Waste (Double Bagged) Debris->DebrisBin

Figure 1: Logical decision tree for segregating this compound waste streams. Note the strict separation of halogenated solvents if used in extraction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired vials, excess powder, or degraded samples.[1][2]

  • Containment: Do not empty the vial. Keep the substance in its original manufacturer vial if possible.

  • Secondary Sealing: Place the vial into a clear, sealable polyethylene bag (Zip-lock style) to contain any potential breakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.[3][4][5][6]

    • Hazard Check: "Irritant" (Standard precaution).

    • Composition: 100%.

  • Disposal Action: Deposit into the Solid Chemical Waste Drum destined for incineration.

    • Prohibited: Do NOT throw in regular trash. Do NOT dissolve in water to flush.

Protocol B: Liquid Waste (Stock Solutions)

Use this for experimental aliquots (e.g., 10mM in Water or DMSO).[1][2]

  • Segregation: Determine the solvent base.

    • Aqueous/DMSO/Methanol: Segregate into "Non-Halogenated Organic/Aqueous Waste."

    • Dichloromethane/Chloroform: Segregate into "Halogenated Waste."

  • Precipitation Check: Zaltidine HCl is a salt.[7] If mixing with high-organic content waste, watch for precipitation.

    • Action: If precipitate forms, do not filter. Dispose of the entire slurry as liquid waste.

  • Labeling:

    • List all solvents (e.g., "Water 99%, Zaltidine HCl <1%").

  • Disposal Action: Pour into the appropriate carboy. Cap tightly immediately after use.

Protocol C: Contaminated Debris (Spill Cleanup/Consumables)

Use this for weigh boats, pipette tips, and gloves.[1][2]

  • Gross Contamination: If a weigh boat has visible powder, treat it as Solid Waste (Protocol A).

  • Trace Contamination: Gloves and wipes with no visible residue.

  • Disposal Action: Place in the Dry Laboratory Waste box (often a fiberboard drum with a liner).

    • Note: If your facility classifies all API-contaminated debris as hazardous, follow the stricter local protocol.

Spill Management Protocol

Scenario: You have dropped a 100mg vial of Zaltidine HCl powder, and it has shattered on the benchtop.

  • Secure the Perimeter: Alert nearby personnel. Post a "Do Not Enter" sign if you need to leave to get supplies.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine/dusty, wear an N95 mask to prevent inhalation.

  • Dry Cleanup (Preferred):

    • Cover the powder with a damp paper towel (do not flood it). The moisture prevents dust aerosolization.

    • Scoop the glass and powder using a dustpan or stiff card.

    • Place all material into a wide-mouth plastic jar.

  • Wet Polish:

    • Wipe the surface with a soap/water solution.[4][8] Zaltidine HCl is water-soluble and cleans up easily.

    • Place these wipes into the plastic jar.

  • Final Disposal: Label the jar as "Debris contaminated with Zaltidine HCl" and dispose of via Protocol A .

Regulatory & Compliance Reference

  • EPA RCRA Classification: this compound is not listed under 40 CFR 261.33 (P or U lists). It is regulated as a commercial chemical product which, when discarded, must be evaluated for characteristics. It typically does not meet criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Best Practice: Treat as "Non-Regulated Pharmaceutical Waste" intended for Incineration .

References

  • National Institutes of Health (NIH) . NIH Waste Disposal Guide. Division of Environmental Protection. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Define Hazardous Waste: Listed Wastes. 40 CFR Part 261. Retrieved from [Link]

  • PubChem . This compound Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.